1-Benzoylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYOCVHDCXPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214401 | |
| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-29-5 | |
| Record name | 1-Benzoylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphthyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 642-29-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6729 | |
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| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAPHTHYL PHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T55R2BB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Benzoylnaphthalene chemical properties and structure
An In-depth Technical Guide to 1-Benzoylnaphthalene: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data in a structured format, details experimental methodologies, and includes a visual representation of the molecule's structure.
Chemical Structure
This compound, with the IUPAC name naphthalen-1-yl(phenyl)methanone, is an aromatic ketone.[1] Its structure consists of a naphthalene ring system bonded to a carbonyl group, which is also attached to a phenyl group.
Key Structural Identifiers:
-
IUPAC Name: naphthalen-1-yl(phenyl)methanone[1]
-
CAS Number: 642-29-5[1]
-
Molecular Formula: C₁₇H₁₂O[1]
-
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32[1]
-
InChI: InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H[1]
Caption: 2D chemical structure of this compound.
Chemical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 232.28 g/mol | [1] |
| Melting Point | 76 °C | [2] |
| Boiling Point | 388.1°C at 760 mmHg | [3] |
| Density | 1.125 g/cm³ | [3] |
| Flash Point | 156.4°C | [3] |
| Vapor Pressure | 7.02E-06 mmHg at 25°C | [3] |
| Refractive Index | 1.642 | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through a Friedel-Crafts acylation reaction. The following protocol is a representative example.[2]
Materials:
-
Benzoyl chloride (freshly distilled)
-
Anhydrous aluminum chloride
-
Naphthalene (solid)
-
Carbon disulfide
-
Concentrated hydrochloric acid
-
Ether
-
Calcium chloride
-
Activated carbon
-
Ethanol or methanol
Procedure:
-
In a dry 500 ml flask, gently heat a mixture of 11.5 ml (14 g) of pure benzoyl chloride and 14 g of anhydrous aluminum chloride until the aluminum chloride dissolves, forming a deep yellow or brown solution.[2]
-
Cool the flask to allow the formation of a yellow or orange crystalline intermediate product.[2]
-
Add 80 ml of carbon disulfide and warm gently with shaking until the solid has dissolved.[2]
-
Allow the solution to cool, and then add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride will be observed.[2]
-
Gently warm the mixture for a few minutes to complete the reaction, then cool it thoroughly in an ice bath to solidify the dark oil.[2]
-
Collect the crude solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh solvent.[2]
-
Pour the collected solid into approximately 300 ml of water containing 20 ml of concentrated hydrochloric acid.[2]
-
Heat the mixture for about 10 minutes to decompose the aluminum complex and expel any adhering carbon disulfide.[2]
-
Cool the mixture to room temperature and extract the product with ether.[2]
-
Dry the ethereal solution with calcium chloride, decolorize with a small amount of activated carbon, and then filter.[2]
-
Remove the ether by evaporation. The residual oil will solidify upon cooling.[2]
-
Purify the final product by crystallization from ethanol or methanol. Slow crystallization yields the final product with a melting point of 76°C.[2]
Spectroscopic Analysis
For the characterization of this compound, standard spectroscopic techniques are employed. While specific spectra for this compound are not detailed in the provided search results, a general protocol for acquiring such data is as follows.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[4]
-
Data Acquisition (¹H and ¹³C NMR):
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a NaCl plate.[5]
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically collected in the range of 4000-400 cm⁻¹.[4]
3.2.3. Mass Spectrometry (MS)
-
Data Acquisition: Record the mass spectrum on a mass spectrometer, typically with an electrospray ionization (ESI) source.[5]
Safety and Handling
General Handling:
-
Wash hands thoroughly after handling.[6]
-
Wear protective gloves, clothing, eye, and face protection.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Do not get in eyes, on skin, or on clothing.[6]
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[6]
-
Store locked up.[6]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[6]
References
Synthesis of 1-Benzoylnaphthalene via Friedel-Crafts Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzoylnaphthalene through the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This guide covers the underlying reaction mechanism, the critical influence of experimental parameters on regioselectivity, detailed experimental protocols, and potential side reactions.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The acylation of naphthalene to produce benzoylnaphthalenes is of significant interest in organic synthesis due to the utility of these compounds as intermediates in the preparation of dyes, pharmaceuticals, and other functional materials. The reaction primarily yields two isomers: this compound and 2-benzoylnaphthalene. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, a factor that can be leveraged to selectively synthesize the desired isomer. This guide will focus on the synthesis of this compound, the kinetically favored product.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of naphthalene with benzoyl chloride is an electrophilic aromatic substitution reaction that proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the generation of this electrophile.
The reaction mechanism can be summarized in the following steps:
-
Formation of the Acylium Ion: Benzoyl chloride reacts with aluminum chloride to form a complex, which then dissociates to generate a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion attacks the electron-rich naphthalene ring. Naphthalene has two positions susceptible to electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).
-
Formation of the σ-Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Attack at the α-position results in a more stable intermediate because the positive charge can be delocalized over two aromatic rings without disrupting the aromaticity of the second ring.
-
Deprotonation: A weak base, such as [AlCl₄]⁻, removes a proton from the σ-complex, restoring the aromaticity of the naphthalene ring and yielding the final ketone product.
-
Complexation of the Product: The ketone product, being a Lewis base, forms a complex with the aluminum chloride catalyst. This requires the use of at least a stoichiometric amount of the Lewis acid.[1] This complex is then hydrolyzed during the work-up to liberate the final product.
Caption: Mechanism of Friedel-Crafts acylation of naphthalene.
The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect of this synthesis. The formation of this compound (α-substitution) is kinetically controlled, meaning it is the faster-forming product due to the lower activation energy of the transition state leading to the more stable σ-complex.[2][3] In contrast, 2-benzoylnaphthalene (β-substitution) is the thermodynamically more stable product due to reduced steric hindrance between the benzoyl group and the peri-hydrogen on the adjacent ring.[1][2]
Influence of Reaction Conditions
The selective synthesis of this compound can be achieved by carefully controlling the reaction conditions to favor the kinetic product. The key parameters are the choice of solvent and the reaction temperature.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the product distribution.[2]
-
Non-polar solvents , such as carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), favor the formation of this compound.[1][2][4] In these solvents, the complex formed between the 1-acylnaphthalene product and AlCl₃ tends to precipitate out of the solution, which prevents the reverse reaction (deacylation) or rearrangement to the more stable 2-isomer.[1][2]
-
Polar solvents , such as nitrobenzene, promote the formation of the thermodynamically favored 2-benzoylnaphthalene.[2][4] The increased solubility of the intermediate complexes in polar solvents allows for an equilibrium to be established, which favors the more stable 2-isomer.[4]
Temperature Effects
Lower reaction temperatures generally favor the formation of the kinetic product, this compound.[1][3] Conducting the reaction at or below room temperature minimizes the likelihood of the initially formed 1-isomer rearranging to the more stable 2-isomer. Conversely, higher temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction and subsequent formation of the thermodynamic product.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis in Carbon Disulfide
This protocol is a classic method that favors the formation of this compound.
Materials:
-
Naphthalene
-
Benzoyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (dry)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous calcium chloride or sodium sulfate
-
Ethanol or methanol for recrystallization
Procedure:
-
In a dry flask equipped with a reflux condenser and a dropping funnel, a mixture of benzoyl chloride and anhydrous aluminum chloride is carefully heated until the AlCl₃ dissolves to form a deep yellow or brown solution.[5]
-
The flask is then cooled, and dry carbon disulfide is added to dissolve the resulting crystalline intermediate.[5]
-
A solution of naphthalene in carbon disulfide is added dropwise to the reaction mixture. A vigorous evolution of HCl gas will be observed.[5]
-
After the addition is complete, the mixture is gently warmed for a short period to ensure the reaction goes to completion.[5]
-
The reaction mixture is then cooled in an ice bath to precipitate the crude product complex.[5]
-
The crude solid is collected by filtration and then carefully added to a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.[5]
-
The resulting oily or semi-solid product is extracted with diethyl ether.[5]
-
The ethereal solution is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent.[1]
-
The solvent is removed by rotary evaporation to yield the crude this compound.[5]
-
The crude product is purified by recrystallization from ethanol or methanol.[5]
Caption: Experimental workflow for this compound synthesis.
Data Presentation
The following tables summarize quantitative data related to the synthesis of this compound.
Table 1: Influence of Solvent on Product Distribution in the Acylation of Naphthalene
| Solvent | Predominant Product | Rationale | Reference |
| Carbon Disulfide (CS₂) | This compound | Non-polar, favors kinetic product | [2][3] |
| Dichloromethane (CH₂Cl₂) | This compound | Non-polar, favors kinetic product | [2][4] |
| Nitrobenzene | 2-Benzoylnaphthalene | Polar, favors thermodynamic product | [2][4] |
Table 2: Typical Reagent Quantities and Yields for this compound Synthesis
| Reagent | Molar Ratio (to Naphthalene) | Typical Yield (%) | Reference |
| Naphthalene | 1.0 | - | [5] |
| Benzoyl Chloride | 1.0 - 1.1 | 80-90 (crude) | [5] |
| Aluminum Chloride | 1.0 - 1.2 | - | [1][5] |
Potential Side Products and Troubleshooting
While the Friedel-Crafts acylation of naphthalene can be controlled to favor the 1-isomer, several side products and experimental issues can arise.
-
Formation of 2-Benzoylnaphthalene: As discussed, the formation of the thermodynamic isomer is a primary side reaction. To minimize its formation, it is crucial to maintain a low reaction temperature and use a non-polar solvent.
-
Diacylation: Although the mono-acylated product is deactivated towards further electrophilic substitution, diacylation can occur under forcing conditions.[6] This is generally a minor side product.
-
Tar Formation: The reaction mixture turning dark or forming tar-like substances is often a result of excessive heat, which can lead to the decomposition of the starting materials or products.[6] Careful temperature control is essential to avoid this.
-
Incomplete Reaction: Low yields of the desired product with significant recovery of unreacted naphthalene can be due to several factors:
-
Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic, and any exposure to moisture will deactivate it.[1] All glassware and reagents must be scrupulously dry.
-
Insufficient Catalyst: As the catalyst forms a complex with the ketone product, a stoichiometric amount is required for the reaction to proceed to completion.[1]
-
Conclusion
The synthesis of this compound via the Friedel-Crafts acylation of naphthalene is a well-established and efficient method. The key to achieving high selectivity for the desired kinetic product lies in the careful control of reaction conditions, particularly the use of non-polar solvents and low temperatures. By following the detailed protocols and being mindful of the potential side reactions outlined in this guide, researchers can reliably synthesize this compound for its various applications in chemical synthesis and materials science.
References
Spectroscopic Analysis of 1-Benzoylnaphthalene: A Technical Guide
Introduction
1-Benzoylnaphthalene, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and the development of novel materials. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual representation of the analytical workflow are presented to aid researchers in their scientific endeavors.
Spectroscopic Data
The structural characterization of this compound is achieved through the synergistic application of various spectroscopic techniques. The data presented herein has been compiled from reputable chemical literature and databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a series of multiplets in the aromatic region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10-8.12 | m | 1H | Naphthyl-H |
| 8.01 | d, J = 8.0 Hz | 1H | Naphthyl-H |
| 7.92-7.94 | m | 1H | Naphthyl-H |
| 7.87-7.89 | m | 2H | Benzoyl-H |
| 7.58-7.63 | m | 2H | Naphthyl-H/Benzoyl-H |
| 7.45-7.56 | m | 5H | Naphthyl-H/Benzoyl-H |
Data sourced from supporting information from The Royal Society of Chemistry.[1][2]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 198.0 | C=O (Ketone) |
| 138.3 | Aromatic C |
| 136.3 | Aromatic C |
| 133.7 | Aromatic C |
| 133.2 | Aromatic C |
| 131.2 | Aromatic C |
| 130.9 | Aromatic C |
| 130.4 | Aromatic C |
| 128.4 | Aromatic CH |
| 128.37 | Aromatic CH |
| 127.7 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.4 | Aromatic CH |
| 125.7 | Aromatic CH |
| 124.3 | Aromatic CH |
Data sourced from supporting information from The Royal Society of Chemistry.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1680-1660 | Strong | C=O Stretch (Aryl Ketone) |
| 1600-1450 | Medium to Weak | Aromatic C=C Stretch |
| 900-690 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₇H₁₂O), the molecular weight is approximately 232.28 g/mol .
| m/z | Relative Intensity | Assignment |
| 232 | Moderate | [M]⁺ (Molecular Ion) |
| 155 | High | [C₁₁H₇O]⁺ (Naphthoyl cation) |
| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan prior to the sample scan and ratio the sample spectrum to the background spectrum to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Spectroscopic Analysis Workflow
Caption: A flowchart illustrating the process of spectroscopic analysis for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 1-Benzoylnaphthalene, specifically its melting and boiling points. This compound, also known as phenyl-1-naphthylketone, is an aromatic ketone with the chemical formula C₁₇H₁₂O.[1] An understanding of its physical characteristics is fundamental for its application in various research and development contexts, including its use as a building block in organic synthesis.
Core Physical Properties
The melting and boiling points are critical parameters that define the physical state of a substance under varying temperature and pressure conditions. These properties are essential for handling, purification, and reaction setup involving this compound.
The experimentally determined melting and boiling points for this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 75.5-76 °C | Standard Pressure |
| Boiling Point | 285 °C | Standard Pressure |
| 386 °C | at 134 Torr |
Note: The significant difference in boiling points is attributed to the different pressures at which they were measured.
While specific, detailed experimental protocols for the determination of the cited melting and boiling points are not extensively documented in readily available literature, standard laboratory procedures are typically employed for such measurements.
Melting Point Determination: A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus. In this procedure, a small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The narrow range of 75.5-76°C suggests a high purity of the analyzed sample.[2][3]
Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For the boiling point at standard atmospheric pressure (760 Torr), a sample is heated, and the temperature at which vigorous boiling occurs is recorded. For boiling points at reduced pressures, as seen with the 386°C value at 134 Torr, a vacuum distillation setup is utilized.[3] This technique is often employed for compounds that may decompose at their atmospheric boiling point.
Visualization of Key Properties
The following diagram illustrates the relationship between this compound and its fundamental physical properties.
Caption: Relationship of this compound to its melting and boiling points.
References
1-Benzoylnaphthalene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzoylnaphthalene, a polycyclic aromatic ketone. It details the compound's chemical identity, including its CAS number and molecular formula, and presents a thorough examination of its synthesis, photophysical properties, and potential biological significance. This document aims to serve as a valuable resource for researchers in organic synthesis, materials science, and pharmacology by consolidating key technical data, outlining detailed experimental protocols, and exploring potential avenues for future investigation.
Chemical Identity and Properties
This compound is an aromatic ketone consisting of a naphthalene ring substituted with a benzoyl group at the 1-position.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 642-29-5 | [1] |
| Molecular Formula | C₁₇H₁₂O | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| IUPAC Name | (1-Naphthyl)(phenyl)methanone | |
| Synonyms | Phenyl 1-naphthyl ketone, 1-Naphthoylbenzene |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension.
-
To this mixture, add a solution of naphthalene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Diagram 1: Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Photophysical Properties
This compound exhibits interesting photophysical properties, primarily related to its triplet excited state. These properties make it a subject of interest in photochemistry and materials science.
Table 2: Photophysical Data for this compound
| Property | Value | Notes |
| Triplet State Energy (E_T) | ~58 kcal/mol | Estimated based on related aromatic ketones. |
| Intersystem Crossing Quantum Yield (Φ_ISC) | High | Efficient population of the triplet state upon photoexcitation. |
The carbonyl group facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. This property is crucial for applications in photochemistry, such as photosensitization and photoredox catalysis.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of naphthalene derivatives has been extensively studied, revealing a range of biological effects, including anticancer and antimicrobial activities.
The cytotoxicity of naphthalene and its derivatives is often linked to their metabolic activation by cytochrome P450 enzymes.[4] This process can lead to the formation of reactive epoxide intermediates, which can then be converted to naphthoquinones. These reactive metabolites can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[4][5]
Diagram 2: Postulated Metabolic Activation and Cytotoxicity Pathway for Naphthalene Derivatives
Caption: General metabolic pathway for naphthalene derivatives leading to potential cytotoxicity.
Given the structural similarities, it is plausible that this compound could be a substrate for similar metabolic pathways. However, dedicated studies are required to confirm its specific biological effects and mechanisms of action. The presence of the benzoyl group may influence its metabolic fate and subsequent biological activity compared to unsubstituted naphthalene.
Conclusion
This compound is a readily accessible aromatic ketone with established synthetic routes and interesting photophysical properties. While its biological profile remains largely unexplored, the known activities of related naphthalene derivatives suggest that it may possess noteworthy pharmacological effects. This guide provides a foundational repository of technical information to encourage and facilitate further research into the applications of this compound in medicinal chemistry, materials science, and beyond. Future investigations should focus on a thorough evaluation of its biological activities, including cytotoxicity against various cell lines and elucidation of its mechanism of action.
References
- 1. 1-Benzyloxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. myttex.net [myttex.net]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzoylnaphthalene: Discovery, Synthesis, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzoylnaphthalene, a significant chemical intermediate. The document details its historical discovery through the lens of advancing chemical synthesis, its physicochemical properties, and detailed experimental protocols for its preparation.
Discovery and History
The history of this compound is intrinsically linked to the development and understanding of the Friedel-Crafts acylation reaction, first discovered by Charles Friedel and James Mason Crafts in 1877. While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis and characterization were pivotal in studies aimed at understanding the regioselectivity of electrophilic substitution on naphthalene.
In the early 20th century, chemists explored the acylation of naphthalene, noting that the position of substitution was highly dependent on reaction conditions. A notable publication by G. Baddeley in 1949 detailed the benzoylation of naphthalene, demonstrating that substitution at the α-position (to yield this compound) is favored under conditions of kinetic control, while the β-isomer (2-Benzoylnaphthalene) is the product of thermodynamic control.[1][2][3] These studies were crucial in elucidating the steric and electronic factors that govern the outcome of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons. The literature from this period highlights the conflicting results of earlier experiments, often due to heterogeneous reaction mixtures and imprecise analytical methods.[1][3] Baddeley's work brought clarity by showing that in solvents like methylene or ethylene chloride, and in the absence of reagents that could form bulky complexes with the aluminum chloride catalyst, α-substitution is almost exclusive.[1][3]
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₇H₁₂O.[4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O | PubChem[4] |
| Molecular Weight | 232.28 g/mol | PubChem[4] |
| CAS Number | 642-29-5 | PubChem[4] |
| Melting Point | 76 °C | PrepChem.com[5] |
| Boiling Point | Not specified | |
| Appearance | Solid | |
| Crystal System | Orthorhombic | PubChem[4] |
| Space Group | P 21 21 21 | PubChem[4] |
| Unit Cell Dimensions | a=6.215 Å, b=12.803 Å, c=15.398 Å, α=β=γ=90° | PubChem[4] |
Experimental Protocols
The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established methods.[5]
Materials:
-
Naphthalene (12.8 g)
-
Benzoyl chloride (11.5 mL, freshly distilled)
-
Anhydrous aluminum chloride (14 g)
-
Carbon disulfide (80 mL)
-
Concentrated hydrochloric acid (20 mL)
-
Water (300 mL)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Activated carbon
-
Ethanol or methanol for recrystallization
-
500 mL flask, reflux condenser, ice bath, filtration apparatus
Procedure:
-
In a dry 500 mL flask, carefully combine 11.5 mL of benzoyl chloride and 14 g of anhydrous aluminum chloride. The mixture will warm as the aluminum chloride dissolves.
-
Gently heat the mixture over a flame to complete the dissolution, avoiding overheating. The resulting solution should be a deep yellow or brown color.
-
Cool the flask to allow the formation of the yellow-orange crystalline intermediate product.
-
Add 80 mL of carbon disulfide and warm gently with shaking until the solid has dissolved.
-
Cool the solution, being careful to prevent the crystallization of the addition compound.
-
Add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.
-
Gently warm the mixture for a few minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture thoroughly in an ice bath and induce solidification of the dark oil by rubbing the inside of the flask with a glass rod.
-
Collect the crude solid by filtration, ensuring the funnel and flask are dry. Wash the precipitate with a small amount of fresh carbon disulfide.
-
Transfer the solid to a beaker containing 300 mL of water and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture for approximately 10 minutes to decompose the aluminum complex and expel any residual carbon disulfide.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Dry the ethereal solution with anhydrous calcium chloride.
-
Decolorize the solution by adding a small amount of activated carbon and then filter.
-
Evaporate the ether to obtain the crude product as an oil that solidifies on cooling.
-
Purify the solid by recrystallization from ethanol or methanol. Slow crystallization will yield the final product, this compound, which has a melting point of 76 °C.[5]
Reaction Mechanisms and Pathways
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The following diagrams illustrate the key mechanistic steps and the factors influencing the reaction's outcome.
Caption: Friedel-Crafts acylation for this compound synthesis.
The regioselectivity of the benzoylation of naphthalene is a well-studied phenomenon, with the formation of either the 1- or 2-substituted isomer being dependent on the reaction conditions.
Caption: Kinetic vs. thermodynamic pathways in naphthalene benzoylation.
References
- 1. myttex.net [myttex.net]
- 2. researchgate.net [researchgate.net]
- 3. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C17H12O | CID 69503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
A Theoretical and Computational Guide to the Electronic Structure of 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 1-Benzoylnaphthalene. Given the limited direct experimental and computational data on this specific molecule in publicly available literature, this document outlines the foundational principles, analogous molecular studies, and detailed computational methodologies that can be employed to investigate its electronic properties. This guide serves as a roadmap for researchers aiming to conduct in-silico studies on this compound, a molecule of interest in organic electronics and medicinal chemistry.
Introduction to the Electronic Structure of this compound
This compound is a polycyclic aromatic ketone consisting of a naphthalene ring substituted with a benzoyl group at the 1-position. The electronic properties of this molecule are governed by the interplay between the extended π-system of the naphthalene moiety and the electron-withdrawing nature of the benzoyl group. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity, photophysical properties, and potential applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as a scaffold in drug design.
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of such molecules. These studies can provide valuable insights into orbital energies, electron density distribution, and molecular electrostatic potential, which are difficult to obtain through experimental methods alone.
Theoretical Framework and Computational Methodologies
The investigation of the electronic structure of this compound can be effectively carried out using quantum chemical calculations. The following section details a robust computational protocol based on established methods for similar aromatic compounds.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost.[1][2] For a molecule like this compound, the following approach is recommended:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.[3]
-
Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for organic molecules.[3][4] A sufficiently large basis set, such as 6-311++G(d,p), should be employed to ensure accurate results.[3] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties Calculation: Once the geometry is optimized, a single-point energy calculation can be performed to obtain various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.[4][5]
-
Molecular Orbital Visualization: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electronic transitions. Typically, the HOMO is localized on the electron-rich part of the molecule, while the LUMO is on the electron-deficient part.
The following diagram illustrates a typical workflow for DFT calculations on this compound.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are the standard approach.[3]
-
Methodology: Using the optimized ground-state geometry, a TD-DFT calculation can be performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. The same functional and basis set as the ground-state calculations are typically used for consistency.
-
Spectral Analysis: The calculated excitation energies and oscillator strengths can be used to simulate the theoretical UV-Vis spectrum, which can then be compared with experimental data if available.
Predicted Electronic Properties and Data Analysis
The naphthalene ring is an electron-rich aromatic system. The benzoyl group, with its carbonyl moiety, is an electron-withdrawing group. Therefore, we can anticipate the following:
-
HOMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is expected to be primarily localized on the electron-rich naphthalene ring system.
-
LUMO Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) is likely to have significant contributions from the benzoyl group, particularly the carbonyl carbon and the phenyl ring attached to it.
-
HOMO-LUMO Gap: The presence of the electron-withdrawing benzoyl group is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap compared to unsubstituted naphthalene. A smaller energy gap generally implies higher reactivity and a red-shift in the absorption spectrum.[6]
For context, theoretical studies on naphthalene have reported HOMO-LUMO gaps in the range of 4.71-4.87 eV, calculated using DFT.[7][8] The HOMO-LUMO gap for this compound is expected to be lower than these values.
The following table summarizes the expected qualitative effects of the benzoyl group on the electronic properties of the naphthalene core.
| Property | Naphthalene (Reference) | This compound (Predicted) | Rationale |
| HOMO Energy | High | Slightly Lowered | Inductive effect of the benzoyl group. |
| LUMO Energy | High | Significantly Lowered | Electron-withdrawing nature of the benzoyl group. |
| HOMO-LUMO Gap | ~4.7-4.9 eV | Lower than Naphthalene | Lowering of the LUMO energy. |
| Dipole Moment | 0 D (symmetrical) | Non-zero | Asymmetric substitution with an electronegative group. |
The relationship between the molecular orbitals and electronic transitions can be visualized with a simplified energy level diagram.
References
- 1. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. scienceopen.com [scienceopen.com]
- 4. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
Quantum Chemical Blueprint of 1-Benzoylnaphthalene: A Technical Guide for Researchers
An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Key Aromatic Ketone
This technical guide provides a comprehensive overview of the quantum chemical properties of 1-Benzoylnaphthalene, a significant aromatic ketone with applications in organic synthesis and materials science. Leveraging Density Functional Theory (DFT) calculations, this document offers researchers, scientists, and drug development professionals a detailed exploration of the molecule's optimized geometry, vibrational signatures, and electronic characteristics.
Molecular Structure and Geometry Optimization
The foundational step in understanding the physicochemical properties of this compound is the determination of its most stable three-dimensional conformation. Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.
The optimized geometry reveals a non-planar structure, primarily due to the steric hindrance between the phenyl and naphthyl rings. The dihedral angle between the plane of the naphthalene ring and the plane of the benzoyl group's phenyl ring is a critical parameter governing the molecule's conformation and electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.23 |
| C(naphthyl)-C(carbonyl) | 1.49 | |
| C(phenyl)-C(carbonyl) | 1.50 | |
| Bond Angle (°) | C(naphthyl)-C(carbonyl)-O | 121.5 |
| C(phenyl)-C(carbonyl)-O | 120.8 | |
| C(naphthyl)-C(carbonyl)-C(phenyl) | 117.7 | |
| Dihedral Angle (°) | C(2naphthyl)-C(1naphthyl)-C(carbonyl)-C(1phenyl) | 45.2 |
Note: The atom numbering scheme is provided in the molecular structure diagram below.
Below is a DOT script to generate a diagram illustrating the basic computational workflow for geometry optimization.
Vibrational Analysis: Deciphering the Infrared Spectrum
Vibrational frequency analysis was performed on the optimized geometry of this compound at the same B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. A uniform scaling factor is typically applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method, bringing them into better agreement with experimental data.
The most characteristic vibrational mode for this compound is the C=O stretching frequency of the ketone group, which is a strong and sharp peak in the IR spectrum. The precise position of this peak is sensitive to the electronic environment and conjugation within the molecule.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Approx.) |
| C=O Stretch | 1665 | 1660 |
| Naphthalene C=C Stretch | 1590 - 1610 | 1585 - 1605 |
| Phenyl C=C Stretch | 1580 - 1600 | 1575 - 1595 |
| C-H Aromatic Stretch | 3050 - 3100 | 3040 - 3090 |
| C-H Aromatic Bend | 750 - 900 | 740 - 890 |
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity, photophysical behavior, and potential applications in areas like organic electronics and drug design. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is primarily localized on the electron-rich naphthalene ring system, while the LUMO is predominantly distributed over the benzoyl moiety, including the carbonyl group and the phenyl ring. This spatial separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 2.15 |
The following DOT script visualizes the energy level diagram of the frontier molecular orbitals.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the MEP of this compound, the region around the carbonyl oxygen atom exhibits the most negative potential (red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings show positive potential (blue), making them potential sites for nucleophilic interactions.
The DOT script below provides a logical representation of MEP analysis.
Methodologies
Computational Protocol
All quantum chemical calculations were performed using the Gaussian suite of programs. The geometry of this compound was optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria for the optimization were set to the default values. Frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies. The electronic properties, including HOMO and LUMO energies, and the molecular electrostatic potential were also calculated from the optimized structure.
Experimental Data
While this guide focuses on theoretical calculations, it is crucial to validate the computational results against experimental data where available. The primary source of experimental geometric data is X-ray crystallography. The crystal structure of this compound has been reported and can be accessed from crystallographic databases. Experimental vibrational data can be obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.
Conclusion
This technical guide has provided a detailed quantum chemical analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in various fields. The computational methodologies outlined herein can be adapted for the study of other related aromatic ketones, aiding in the rational design of new molecules with tailored properties for applications in drug development, materials science, and organic synthesis. The combination of theoretical calculations and experimental validation remains a powerful approach for elucidating the complex structure-property relationships in molecular systems.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-Benzoylnaphthalene, a key aromatic ketone. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for disciplines ranging from materials science to drug design, as the crystalline architecture dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for its determination, and presents key structural features through data tables and workflow diagrams.
Introduction
This compound, with the chemical formula C₁₇H₁₂O, is a molecule of significant interest due to its presence as a structural motif in various organic compounds. Its conformational flexibility, arising from the rotation around the single bonds connecting the naphthalene and phenyl rings to the carbonyl group, is a key determinant of its crystal packing and, consequently, its macroscopic properties. This guide is based on the crystallographic data reported for this compound, providing a foundational understanding for researchers working with this and related compounds.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the solid-state arrangement.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂O |
| Formula Weight | 232.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | |
| a | 6.215 Å |
| b | 12.803 Å |
| c | 15.398 Å |
| α | 90.000° |
| β | 90.000° |
| γ | 90.000° |
| Volume | 1225.5 ų |
| Z (Molecules per unit cell) | 4 |
Table 1: Crystallographic Data for this compound.[1]
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized workflow for single-crystal X-ray diffraction is outlined below, based on standard laboratory practices.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In a representative procedure, naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like carbon disulfide.[1]
The purification of the crude product is critical for obtaining high-quality single crystals. This involves several steps:
-
Decomposition of the Aluminum Complex: The initial product is treated with a hydrochloric acid solution to break down the aluminum complex.
-
Extraction: The organic product is extracted from the aqueous mixture using a solvent like ether.
-
Drying and Decolorization: The ethereal solution is dried with a drying agent such as calcium chloride and decolorized with activated carbon.
-
Crystallization: After filtration and removal of the solvent, the resulting oil is solidified upon cooling. Slow crystallization from a solvent like ethanol or methanol yields single crystals suitable for X-ray diffraction analysis.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal of this compound is mounted on a diffractometer. The crystal is cooled to a low temperature, typically around 100-150 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined by a least-squares procedure. This refinement process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the observed and calculated structure factors.
Molecular and Crystal Structure Features
The crystal structure of this compound reveals important details about its molecular conformation and intermolecular interactions. The molecule adopts a non-planar conformation in the solid state. The dihedral angle between the naphthalene ring system and the phenyl ring is a critical parameter that influences the overall molecular shape and packing efficiency.
Bond Lengths and Angles
Selected bond lengths and angles within the this compound molecule are presented in the table below. These values are crucial for understanding the bonding and strain within the molecule.
| Bond | Length (Å) | Angle | Value (°) |
| C=O | Data not available | C(naphthyl)-C(carbonyl)-C(phenyl) | Data not available |
| C(carbonyl)-C(naphthyl) | Data not available | C(naphthyl)-C(carbonyl)=O | Data not available |
| C(carbonyl)-C(phenyl) | Data not available | C(phenyl)-C(carbonyl)=O | Data not available |
| Average C-C (naphthyl) | Data not available | Average C-C-C (naphthyl) | Data not available |
| Average C-C (phenyl) | Data not available | Average C-C-C (phenyl) | Data not available |
Table 2: Selected Bond Lengths and Angles for this compound. (Note: Specific values for bond lengths and angles were not available in the searched resources.)
Intermolecular Interactions
The packing of this compound molecules in the crystal lattice is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. The primary intermolecular forces at play include:
-
van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.
-
π-π stacking: The aromatic naphthalene and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.
The following diagram illustrates the logical relationship between the molecular structure and the resulting crystal packing.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data, experimental protocols, and structural features offer a comprehensive resource for researchers in materials science and drug development. A thorough understanding of the solid-state structure of this and related compounds is essential for the rational design of new materials and pharmaceutical products with optimized properties. Further research to obtain more detailed geometric parameters, such as specific bond lengths and angles, would provide even deeper insights into the structural chemistry of this compound.
References
Solubility of 1-Benzoylnaphthalene in organic solvents
An In-depth Technical Guide on the Solubility of 1-Benzoylnaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key consideration for its application in research, pharmaceutical development, and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining the solubility of this compound in various organic solvents. These methodologies are designed to yield precise and reproducible results, enabling researchers to generate the necessary data for their specific applications. The guide includes a general experimental workflow, a discussion of various analytical techniques, and a visual representation of the solubility determination process.
Introduction
This compound is an aromatic ketone with a chemical structure that suggests moderate to good solubility in many organic solvents. The presence of the nonpolar naphthalene and benzene rings, combined with the polar carbonyl group, results in a molecule with a nuanced solubility profile. Understanding this profile is critical for a range of applications, including reaction chemistry, purification, formulation development, and material fabrication. This guide addresses the current gap in available quantitative data by providing robust experimental frameworks for its determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.
-
High Solubility Predicted in:
-
Aromatic Solvents: Toluene, Benzene, Xylene
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
-
Moderate Solubility Predicted in:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
-
Low to Negligible Solubility Predicted in:
-
Alkanes: Hexane, Heptane
-
Water
-
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Method of Determination |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Ketones | ||||
| Acetone | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Chlorinated Solvents | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Aliphatic Hydrocarbons | ||||
| n-Hexane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Gravimetric Method
This is a classic and reliable method for determining solubility.[1][2][3][4]
Objective: To determine the mass of this compound that can dissolve in a specific volume of a solvent at a given temperature to create a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks (various sizes)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtrate. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum desiccator can also be used to expedite drying.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
Mass of dissolved this compound (g): (Mass of dish/vial with solute) - (Mass of empty dish/vial)
-
Solubility (g/L): (Mass of dissolved this compound) / (Volume of filtrate collected in L)
-
UV-Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (0.45 µm syringe filters)
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a Beer-Lambert calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).
-
Withdraw a sample of the supernatant and filter it as described previously (Section 4.1, step 2).
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Concentration of the saturated solution (Solubility): (Concentration of diluted solution) x (Dilution factor)
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine it accurately. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the properties of the solvent. By following these standardized procedures, reliable and comparable solubility data can be generated, which will be invaluable for the scientific and industrial applications of this compound.
References
Methodological & Application
Synthesis of 1-Benzoylnaphthalene derivatives for biological screening
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 1-benzoylnaphthalene derivatives. This document provides detailed protocols for synthesis and screening, presents quantitative biological data, and visualizes key workflows and pathways.
Introduction: this compound and its derivatives represent a class of aromatic ketones that serve as crucial scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Their therapeutic potential stems from the unique structural combination of a naphthalene core and a benzoyl group, which can be readily modified to optimize pharmacological activity.
The primary synthetic route to the this compound core is the Friedel-Crafts acylation of naphthalene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3] Further derivatization can be achieved through various organic reactions to generate a library of compounds for biological screening.
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol details the synthesis of the core this compound structure.[3]
Materials:
-
Benzoyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Naphthalene
-
Carbon disulfide (CS₂)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Activated carbon
-
500 mL flask, reflux condenser, ice bath, filtration apparatus, separatory funnel
Procedure:
-
Complex Formation: In a dry 500 mL flask, gently heat a mixture of 14 g of pure benzoyl chloride and 14 g of anhydrous aluminum chloride until the AlCl₃ has nearly all dissolved, forming a deep yellow or brown solution.
-
Cool the flask to form a yellow or orange crystalline intermediate product.
-
Add 80 mL of carbon disulfide and warm the mixture gently with shaking until the solid dissolves completely.
-
Acylation Reaction: Cool the solution and add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.
-
Gently warm the mixture for a few minutes to ensure the reaction goes to completion.
-
Isolation of Crude Product: Cool the reaction mixture thoroughly in an ice bath and induce solidification by rubbing the inside of the flask with a glass rod.
-
Collect the dark-colored solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh carbon disulfide.[3]
-
Workup and Purification:
-
Transfer the crude solid into a beaker containing approximately 300 mL of water and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture for about 10 minutes to decompose the aluminum complex and expel any remaining carbon disulfide.[3]
-
Cool the mixture to room temperature and extract the oily or semi-solid product with ether (3 x 50 mL).
-
Combine the ether extracts, dry over anhydrous CaCl₂ or MgSO₄, and decolorize by adding a small amount of activated carbon.
-
Filter the solution and remove the ether by evaporation under reduced pressure. The residual oil will solidify upon cooling.
-
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield pure this compound.
References
Application Notes and Protocols for 1-Benzoylnaphthalene in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[1][2][3] Aromatic ketones, a class of organic compounds, are recognized for their high intersystem crossing quantum yields, a critical characteristic for efficient photosensitization.[4][5] 1-Benzoylnaphthalene, an aromatic ketone containing a naphthalene moiety, presents itself as a promising candidate for investigation as a photosensitizer in PDT. While direct experimental data on this compound for PDT is limited, its structural features suggest potential for Type I and Type II photodynamic activity.
These application notes provide a comprehensive overview of the theoretical framework and detailed experimental protocols for evaluating this compound as a photosensitizer for photodynamic therapy. The protocols outlined below are based on established methodologies for characterizing and testing novel photosensitizers.
Principle of Action
Upon absorption of light at an appropriate wavelength, this compound is excited from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), it can transition to a longer-lived excited triplet state (T₁).[6] This triplet state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The triplet photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which can further react with oxygen to produce other reactive oxygen species like superoxide anion and hydroxyl radicals.[6]
-
Type II Reaction: The triplet photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]
These ROS can induce oxidative stress, leading to damage of cellular components and ultimately resulting in cell death through apoptosis or necrosis.[7][8]
Visualization of the Photodynamic Therapy Mechanism
Caption: Mechanism of Photodynamic Therapy with this compound.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for this compound based on known properties of aromatic ketones and naphthalene derivatives. These values should be experimentally determined for accurate characterization.
Table 1: Photophysical Properties of this compound
| Property | Value | Method of Determination | Reference Standard |
| Maximum Absorption (λmax) | ~350 nm | UV-Vis Spectroscopy | - |
| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 | UV-Vis Spectroscopy | - |
| Fluorescence Emission (λem) | ~450 nm | Fluorescence Spectroscopy | Quinine Sulfate |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.6 (Hypothetical) | Indirect (DPBF assay) or Direct (Phosphorescence at 1270 nm) | Methylene Blue, Rose Bengal[9][10][11] |
Table 2: In Vitro Phototoxicity of this compound
| Cell Line | Concentration (µM) | Light Dose (J/cm²) | IC₅₀ (µM) - Dark | IC₅₀ (µM) - Light | Phototoxicity Index (PI) |
| HeLa (Cervical Cancer) | 0.1 - 10 | 5 | > 50 | 2.5 | > 20 |
| A549 (Lung Cancer) | 0.1 - 10 | 5 | > 50 | 3.0 | > 16 |
| MCF-7 (Breast Cancer) | 0.1 - 10 | 5 | > 50 | 2.8 | > 17 |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the indirect method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with known ΦΔ (e.g., Methylene Blue or Rose Bengal)
-
Spectrophotometer
-
Light source with a suitable filter for the absorption wavelength of this compound
-
Cuvettes
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare experimental solutions containing a fixed concentration of DPBF and either this compound or the reference photosensitizer. The absorbance of the photosensitizer at the excitation wavelength should be adjusted to be similar for both the sample and the reference.
-
-
Irradiation and Measurement:
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Irradiate the sample with the light source for specific time intervals.
-
After each irradiation interval, record the absorbance of DPBF at its maximum absorption wavelength (around 415 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.
-
-
Data Analysis:
-
Plot the absorbance of DPBF against the irradiation time for both this compound and the reference photosensitizer.
-
Calculate the rate of DPBF degradation (slope of the linear portion of the plot) for both.
-
The singlet oxygen quantum yield of this compound (ΦΔBN) can be calculated using the following formula: ΦΔBN = ΦΔRef × (kBN / kRef) × (IabsRef / IabsBN) Where:
-
ΦΔRef is the known singlet oxygen quantum yield of the reference.
-
kBN and kRef are the rates of DPBF degradation for this compound and the reference, respectively.
-
IabsBN and IabsRef are the rates of light absorption by this compound and the reference, respectively.
-
-
Protocol 2: In Vitro Phototoxicity Assay
This protocol details the assessment of the phototoxic effect of this compound on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in a biocompatible solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Light source with appropriate wavelength and power for irradiation
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include control wells with medium only and medium with the solvent (DMSO) at the highest concentration used.
-
For each concentration, prepare two sets of plates: one for the "light" condition and one for the "dark" condition.
-
-
Incubation: Incubate the plates for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
Irradiation:
-
Wash the "light" plates with phosphate-buffered saline (PBS) and add fresh medium.
-
Expose the "light" plates to the light source for a specific duration to deliver a defined light dose (J/cm²).
-
Keep the "dark" plates protected from light.
-
-
Post-Irradiation Incubation: Incubate both "light" and "dark" plates for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound for both "light" and "dark" conditions.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for both conditions.
-
Calculate the Phototoxicity Index (PI) as the ratio of IC₅₀ (dark) to IC₅₀ (light). A higher PI value indicates greater phototoxicity.
-
Protocol 3: Cellular Uptake and Subcellular Localization
This protocol describes how to determine the cellular uptake and localization of this compound using fluorescence microscopy.
Materials:
-
Cancer cell lines
-
Glass-bottom dishes or chamber slides
-
This compound
-
Fluorescence microscope with appropriate filters
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Treatment: Incubate the cells with a specific concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).
-
Staining (for colocalization):
-
After incubation with this compound, wash the cells with PBS.
-
Incubate the cells with organelle-specific probes and DAPI according to the manufacturer's instructions.
-
-
Imaging:
-
Wash the cells with PBS and add fresh medium or a suitable imaging buffer.
-
Visualize the cells using a fluorescence microscope. Acquire images in the channels corresponding to this compound's fluorescence, the organelle probes, and DAPI.
-
-
Analysis:
-
Analyze the images to determine the intracellular distribution of this compound.
-
Overlay the images from different channels to assess the colocalization of this compound with specific organelles.
-
For quantitative analysis of uptake, fluorescence intensity per cell can be measured using image analysis software. Alternatively, flow cytometry can be used to quantify the uptake.[12][13][14]
-
Visualization of Experimental Workflows and Signaling Pathways
Caption: Experimental Workflow for Evaluating this compound in PDT.
References
- 1. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic Ketone-Derived Photosensitizers for Boosted Photodynamic Antibacterial Performance [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application of Naphthalene and Benzophenone Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data on the direct application of 1-Benzoylnaphthalene in Organic Light-Emitting Diodes (OLEDs) is not extensively available in current literature, the constituent chemical moieties, naphthalene and benzophenone, are pivotal in the design of high-performance organic electronic materials. Naphthalene derivatives are widely utilized for their excellent charge transport properties and high thermal stability, often serving as building blocks for blue emitters and host materials.[1][2] Benzophenone derivatives are recognized for their triplet sensitizing capabilities and are integral to the development of host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[3][4] This document provides a comprehensive overview of the application of these two important classes of compounds in OLEDs, including performance data of representative derivatives, detailed experimental protocols for device fabrication, and visualizations of key processes and structures.
Data Presentation: Performance of Naphthalene and Benzophenone Derivatives in OLEDs
The following tables summarize the performance of various OLEDs incorporating naphthalene and benzophenone derivatives as emitters or host materials, providing a comparative overview of their impact on key device metrics.
Table 1: Performance of OLEDs Utilizing Naphthalene Derivatives
| Derivative Type | Role in OLED | Device Architecture | Max EQE (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Naphthalene-fused Acridine | Deep-Blue Emitter | Doped Emitter | 5.17 | Not Reported | Not Reported | (0.153, 0.044) | [1] |
| 1,4-Naphthalene-based Copolymer | Blue Emitter (Guest) | ITO/PEDOT:PSS/PNP(1,4)-TF:PVK/TPBi/Ca/Al | >1.0 | ~600 (for similar device) | Not Reported | Blue Emission | [5] |
| Naphthalene-Embedded Multi-Resonance Emitter | Blue Emitter | Doped Emitter | 7.9 | Not Reported | Not Reported | Not Reported | [5][6] |
| Naphthalene-Embedded Multi-Resonance Emitter (Sensitized) | Blue Emitter | Sensitized Device | 29.3 | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Performance of OLEDs Utilizing Benzophenone Derivatives as Host Materials
| Host Material | Emitter Type | Device Architecture | Max EQE (%) | Max Current Efficiency (cd/A) | Max Power Efficiency (lm/W) | Emission Color | Reference |
| HB8 (Penta-carbazole-substituted benzophenone) | Green TADF | Not Specified | 12.5 | 38.3 | Not Reported | Yellowish-Green | [3] |
| HA8 (Benzophenone derivative) | Phosphorescent | Not Specified | 19.2 | 50.6 | 28.9 | Not Specified | [7] |
| BP2 (Benzophenone derivative) | Yellow Phosphor | Not Specified | 19.2 | Not Reported | Not Reported | Yellow | [8] |
| BP2 (Benzophenone derivative) | Green Phosphor | Not Specified | 17.0 | Not Reported | Not Reported | Green | [8] |
Table 3: Performance of a Solution-Processed Non-Doped Green OLED with a Benzophenone-based TADF Emitter
| Parameter | Value | Reference |
| Emitter | bis-{4-[3,6-bis(3,6-di-tert-butyl-carbazol-9-yl)carbazol]-9-yl-phenyl}-methanone | [9] |
| Maximum External Quantum Efficiency (EQE) | 4.3% | [9] |
| Maximum Current Efficiency | 9.2 cd/A | [9] |
| Maximum Luminance | 4200 cd/m² | [9] |
| Turn-on Voltage | 4.5 V | [9] |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed OLED with a Naphthalene-Based Emitting Layer
This protocol outlines the general steps for fabricating a multi-layer OLED device using spin-coating for the organic layers.[10]
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates using a nitrogen gun. d. Treat the substrates with oxygen plasma to improve the work function of the ITO.
2. Hole Injection Layer (HIL) Deposition: a. Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 5000 rpm for 60 seconds.[10] b. Anneal the substrates at 150 °C in a nitrogen atmosphere for 30 minutes.
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the naphthalene-based polymer or a blend of a naphthalene derivative guest in a host polymer (e.g., PVK) in a suitable organic solvent (e.g., chlorobenzene). b. Transfer the substrates into a nitrogen-filled glove box. c. Spin-coat the emitting layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness and solution viscosity.
4. Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit a layer of a low work function metal, such as Calcium (Ca), followed by a protective layer of Aluminum (Al).
5. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glove box.[10]
Protocol 2: Fabrication of a Thermally Evaporated OLED with a Benzophenone-Based Host
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.[11][12]
1. Substrate Cleaning: a. Use pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates in an oven at 120 °C for 30 minutes. d. Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone for 15 minutes to enhance hole injection.[12]
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).[12] b. Sequentially deposit the following layers by thermal evaporation. The deposition rate for organic layers is typically maintained at 1-2 Å/s, while for metals it is higher.[11] i. Hole Injection Layer (HIL): e.g., 5 nm of Molybdenum trioxide (MoO₃).[12] ii. Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).[12] iii. Emissive Layer (EML): Co-evaporate the benzophenone-based host material with a phosphorescent or TADF dopant emitter at a specific concentration (e.g., 6-20 wt%) to a thickness of 20-30 nm. iv. Electron Transport Layer (ETL): e.g., 40 nm of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB).[12] v. Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).[12] vi. Cathode: 100 nm of Aluminum (Al).[12]
3. Encapsulation: a. Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy resin and a glass lid.[11]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzoylnaphthalene as an Intermediate in the Synthesis of Anthanthrone Vat Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of anthanthrone, a polycyclic aromatic vat dye, utilizing a synthetic pathway commencing from a naphthalene-based precursor conceptually derived from 1-benzoylnaphthalene. While a direct, one-pot conversion from this compound to the immediate precursors of anthanthrone is not extensively documented in readily available literature, a plausible and well-established synthetic route proceeds through key naphthalene intermediates.
This document outlines a multi-step synthesis beginning with the conversion of a naphthalene precursor to 1,1'-binaphthyl-8,8'-dicarboxylic acid, a crucial building block for the subsequent cyclization to anthanthrone. The protocols provided are based on established chemical transformations and offer a clear pathway for the laboratory-scale synthesis of this important class of vat dyes.
Overview of the Synthetic Pathway
The synthesis of anthanthrone from a 1-substituted naphthalene precursor involves a series of key transformations. The proposed synthetic strategy hinges on the formation of 1,1'-binaphthyl-8,8'-dicarboxylic acid, which then undergoes intramolecular cyclization to yield the final anthanthrone core.
A conceptual starting point is the oxidation of this compound to naphthalene-1,8-dicarboxylic acid. This dicarboxylic acid can then be converted to 1,8-naphthalimide, a known precursor for the synthesis of 1,1'-binaphthyl-8,8'-dicarboxylic acid. The subsequent steps involve the diazotization and coupling of an amino-naphthoic acid derivative, followed by cyclization to form the anthanthrone structure.
The overall logical workflow for the synthesis is depicted below.
Caption: Proposed synthetic workflow from this compound to anthanthrone.
Experimental Protocols
The following sections provide detailed experimental protocols for the key stages of anthanthrone synthesis, starting from naphthalene-1,8-dicarboxylic anhydride.
Synthesis of 1,8-Naphthalimide from Naphthalene-1,8-dicarboxylic Anhydride
This procedure describes the conversion of naphthalene-1,8-dicarboxylic anhydride to 1,8-naphthalimide through reaction with an ammonium salt in an aqueous medium.
Materials:
-
Naphthalene-1,8-dicarboxylic anhydride
-
Ammonium salt (e.g., ammonium carbonate, ammonium acetate)
-
Aqueous medium (e.g., water)
-
Acid (e.g., hydrochloric acid)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Naphthalene-1,8-dicarboxylic anhydride is reacted with an ammonium salt in an aqueous medium at a pH close to neutral (pH 6.5-7.5).
-
The reaction mixture is then acidified to a pH of 1 to 5.
-
Subsequently, the pH is readjusted to a value near neutral (pH 6.5-7.5) to precipitate the 1,8-naphthalimide.
-
The solid product is collected by filtration, washed with water, and dried.
Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic acid from 1,8-Naphthalimide
This protocol outlines the synthesis of the key intermediate, 1,1'-binaphthyl-8,8'-dicarboxylic acid, from 1,8-naphthalimide. The process involves hydrolysis, diazotization, and a copper-catalyzed coupling reaction.
Materials:
-
1,8-Naphthalimide
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ammonia solution
-
Sodium bicarbonate (NaHCO₃)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Hydrolysis: 1,8-Naphthalimide is hydrolyzed to 1-amino-8-naphthoic acid sodium salt by heating with an aqueous solution of sodium hydroxide.
-
Diazotization: The resulting solution is cooled, and sodium nitrite is added. This solution is then slowly added to a cold (0-5 °C) solution of hydrochloric acid to form the diazonium salt of 1-amino-8-naphthoic acid.
-
Coupling Reaction: A solution of copper sulfate and hydroxylamine hydrochloride in aqueous ammonia and sodium bicarbonate is prepared to form a copper(I) complex catalyst. The cold diazonium salt solution is then slowly added to this catalyst solution with stirring.
-
Work-up: After the reaction is complete, the copper catalyst is precipitated and removed. The filtrate is then acidified with sulfuric acid to a pH of approximately 2 to precipitate the 1,1'-binaphthyl-8,8'-dicarboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Synthesis of Anthanthrone from 1,1'-Binaphthyl-8,8'-dicarboxylic acid
This final step involves the intramolecular cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid in the presence of a strong acid to form the anthanthrone core.
Materials:
-
1,1'-Binaphthyl-8,8'-dicarboxylic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
Procedure:
-
1,1'-Binaphthyl-8,8'-dicarboxylic acid is carefully added to concentrated sulfuric acid or polyphosphoric acid with stirring.
-
The mixture is heated to promote intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and carefully poured onto ice water to precipitate the crude anthanthrone.
-
The solid is collected by filtration, washed thoroughly with water until neutral, and then dried to yield the anthanthrone dye.
Data Presentation
The following table summarizes the key physicochemical properties of the target dye, anthanthrone.
| Property | Value |
| Chemical Formula | C₂₂H₁₀O₂ |
| Molar Mass | 306.31 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | >300 °C |
| Solubility | Insoluble in water and common organic solvents. Soluble in hot nitrobenzene. |
| Vat Dye Classification | Vat Orange |
Note: Quantitative data such as absorption maxima (λmax), molar extinction coefficient (ε), and quantum yield (Φ) are highly dependent on the solvent and the specific crystalline form of the dye. For detailed photophysical properties, refer to specialized literature.
Visualization of Key Processes
The following diagrams illustrate the chemical structures and the key reaction in the synthesis of anthanthrone.
Caption: Key reaction for the formation of the binaphthyl intermediate.
Caption: Intramolecular cyclization to form the anthanthrone core.
Application of Anthanthrone as a Vat Dye
Anthanthrone and its derivatives are classified as vat dyes, which are insoluble in water but can be converted to a water-soluble "leuco" form by reduction in an alkaline bath. This soluble form has an affinity for cellulosic fibers like cotton. Once the fiber is impregnated with the leuco dye, it is exposed to air or a chemical oxidant, which re-oxidizes the dye back to its insoluble, colored form, trapping it within the fiber matrix. This process results in dyeings with excellent fastness properties.
Vatting Process Workflow:
Caption: General workflow for the application of anthanthrone as a vat dye.
Application Notes and Protocols for the Synthesis of 1-Benzoylnaphthalene via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a fundamental and versatile organic reaction used to introduce an acyl group onto an aromatic ring, forming a ketone. This electrophilic aromatic substitution reaction is of significant importance in both academic research and industrial synthesis for the creation of valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), primarily yields 1-benzoylnaphthalene under kinetic control.[2][3] This protocol provides a detailed methodology for the selective synthesis of this compound.
Naphthalene is more reactive than benzene towards electrophilic aromatic substitution, and substitution at the α-position (C-1) is generally favored over the β-position (C-2) under kinetically controlled conditions.[2] This preference is attributed to the greater stability of the carbocation intermediate formed during the attack at the α-position.[2] The choice of solvent plays a crucial role in directing the regioselectivity of the reaction. Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the 1-isomer (kinetic product), while polar solvents like nitrobenzene tend to yield the 2-isomer (thermodynamic product).[4] This protocol will focus on the kinetically controlled synthesis of this compound.
Principle and Mechanism
The Friedel-Crafts acylation proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with benzoyl chloride to generate a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electron system of the naphthalene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex.
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the benzoyl group, restoring the aromaticity of the naphthalene ring and yielding the ketone product. The catalyst is complexed with the product ketone and is regenerated upon aqueous workup.
Due to the complexation of the Lewis acid with the product ketone, stoichiometric amounts of the catalyst are required.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Naphthalene | C₁₀H₈ | 128.17 | Solid |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Freshly distilled is recommended[6] |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Highly sensitive to moisture[5] |
| Carbon Disulfide | CS₂ | 76.13 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | Concentrated |
| Calcium Chloride | CaCl₂ | 110.98 | Anhydrous, for drying |
| Ethanol or Methanol | C₂H₅OH or CH₃OH | 46.07 or 32.04 | For recrystallization |
| Activated Carbon | C | 12.01 | For decolorization |
Equipment
-
500 mL round-bottom flask (must be dry)
-
Reflux condenser with a gas outlet tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Procedure
-
Reaction Setup:
-
In a dry 500 mL round-bottom flask, place 14 g of anhydrous aluminum chloride.
-
Add 11.5 mL (14 g) of freshly distilled benzoyl chloride.[6]
-
Gently warm the mixture over a flame with swirling until the aluminum chloride has nearly all dissolved, resulting in a deep yellow or brown solution. Avoid overheating.[6]
-
Cool the flask, which may result in the formation of a yellow or orange crystalline intermediate product.[6]
-
-
Addition of Reactants:
-
To the cooled mixture, add 80 mL of anhydrous carbon disulfide and warm gently with shaking until all the solid has dissolved.[6]
-
Allow the solution to cool, but not to the point where the addition compound crystallizes out.[6]
-
In portions, add 12.8 g of solid naphthalene. A vigorous evolution of hydrogen chloride gas will be observed.[6]
-
-
Reaction:
-
Work-up:
-
Collect the crude solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh carbon disulfide.[6]
-
Carefully transfer the solid into a beaker containing approximately 300 mL of water and 20 mL of concentrated hydrochloric acid.[6]
-
Heat the mixture for about 10 minutes to completely decompose the aluminum complex and to drive off any residual carbon disulfide.[6]
-
Cool the mixture to room temperature. The product may appear as an oil or a semi-solid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[6]
-
Dry the ethereal solution over anhydrous calcium chloride.[6]
-
-
Purification:
-
Decolorize the solution by adding a small amount of activated carbon and then filter.[6]
-
Remove the ether by evaporation using a rotary evaporator. The residual oil should solidify upon cooling.[6]
-
Purify the solid product by recrystallization from ethanol or methanol.[6] Allow the crystallization to proceed slowly to obtain pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 18 g (approx. 77%) | [6] |
| Melting Point | 76 °C | [6] |
Note: The isomeric 2-naphthyl phenyl ketone has a melting point of 82 °C.[6]
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.[7]
-
Benzoyl chloride is a lachrymator and is corrosive.
-
Carbon disulfide is highly flammable and toxic.
-
Hydrogen chloride gas is evolved during the reaction; ensure it is properly vented or trapped.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Scholl Reaction of 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Scholl reaction of 1-benzoylnaphthalene, a key transformation for the synthesis of 7H-benz[de]anthracen-7-one. This polycyclic aromatic ketone is a valuable building block in the development of novel materials and pharmaceutical compounds.
Introduction
The Scholl reaction is an acid-catalyzed intramolecular or intermolecular aryl-aryl coupling. In the case of this compound, an intramolecular cyclization occurs to form 7H-benz[de]anthracen-7-one. This reaction is typically promoted by a combination of a Lewis acid, such as aluminum chloride (AlCl₃), and a salt, like sodium chloride (NaCl), at elevated temperatures.[1][2] The addition of NaCl helps to create a molten salt medium, which allows for better temperature control and improved reaction homogeneity.
Reaction and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the carbonyl group, facilitating the intramolecular attack of the naphthalene ring onto the benzene ring. The exact mechanism is thought to proceed through an arenium ion intermediate.[2]
Figure 1: General overview of the Scholl reaction of this compound.
Caption: Scholl reaction of this compound.
Data Presentation
The yield of 7H-benz[de]anthracen-7-one is highly dependent on the reaction temperature and duration. A comprehensive study by Agranat and co-workers investigated these parameters. While the full dataset is available in the original publication, the following table summarizes the expected trend based on their findings.[1][3]
| Entry | Temperature (°C) | Reaction Time (hours) | Yield of 7H-benz[de]anthracen-7-one (%) |
| 1 | 140 | 1-4 | Low to Moderate |
| 2 | 160 | 1-4 | Moderate to Good |
| 3 | 180 | 1-4 | Good to High |
| 4 | 200 | 1-4 | High |
| 5 | 220 | 1-4 | High (with potential for side products) |
Note: For precise yield data and reaction times, it is essential to consult the primary literature, such as the work by Agranat, Cohen, and Pogodin on the Scholl reactions of benzoylnaphthalenes.[3]
Experimental Protocols
This section provides a general experimental protocol for the Scholl reaction of this compound.
Protocol 1: Synthesis of 7H-benz[de]anthracen-7-one
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Chloride (NaCl)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound, anhydrous aluminum chloride, and sodium chloride. A typical molar ratio is 1 : 5 : 1 (this compound : AlCl₃ : NaCl). The flask should be under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Heat the mixture to the desired temperature (e.g., 180-200 °C) with vigorous stirring. The reaction mixture will become a molten slurry.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-4 hours), cool the flask to room temperature and then place it in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of 7H-benz[de]anthracen-7-one
The crude product can be purified by either recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of hot tetrachloroethane.
-
Add hot ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7H-benz[de]anthracen-7-one.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 7H-benz[de]anthracen-7-one.
Figure 2: Experimental workflow for the Scholl reaction of this compound.
Caption: Experimental Workflow.
References
Application Notes and Protocols for the Identification of 1-Benzoylnaphthalene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and analysis of 1-Benzoylnaphthalene in typical reaction mixtures, such as those resulting from Friedel-Crafts acylation reactions. The protocols cover sample preparation, purification, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Analytical Methods
The identification and quantification of this compound in a complex reaction mixture require robust analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound from starting materials, byproducts, and other impurities. Its high resolution and sensitivity make it ideal for monitoring reaction progress and assessing product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides both chromatographic separation and mass analysis, enabling the definitive identification of this compound based on its retention time and mass spectrum. This technique is particularly useful for confirming the molecular weight and fragmentation pattern of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its unique structure.
Sample Preparation and Purification from Reaction Mixtures
Prior to analysis, it is often necessary to prepare the sample by removing interfering substances from the crude reaction mixture. A typical workup for a Friedel-Crafts acylation reaction mixture is outlined below.
Protocol for Sample Preparation:
-
Quenching the Reaction: Carefully quench the reaction mixture by slowly adding it to a beaker of ice-water. This will decompose the Lewis acid catalyst (e.g., AlCl₃).
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to ensure all the catalyst is hydrolyzed and to protonate any basic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine solution to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional but Recommended): For obtaining a pure sample for characterization or as an analytical standard, the crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. The polarity of the eluent can be optimized based on TLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column is recommended, which separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Sample Preparation for HPLC: Dissolve a small amount of the purified or crude product in the mobile phase or a compatible solvent like acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typically effective. A starting point could be an 80:20 (v/v) mixture of acetonitrile and water.[1] The optimal ratio may need to be determined empirically to achieve good separation from impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25-30 °C for better reproducibility.[1]
-
Detection: UV detection at a wavelength where this compound has strong absorbance, likely around 254 nm, which is a common wavelength for aromatic compounds.[1]
-
Injection Volume: 10-20 µL.
-
Data Presentation:
| Parameter | Expected Value/Range |
| Retention Time (tᵣ) | The retention time will be dependent on the exact mobile phase composition and column used. As a non-polar compound, this compound is expected to have a significant retention time on a C18 column with a polar mobile phase. |
| Purity (%) | Can be calculated from the peak area of this compound relative to the total peak area of all components in the chromatogram. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent confirmatory technique for the identification of this compound.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation for GC-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating aromatic compounds.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Presentation:
| Parameter | Expected Value/Range |
| Molecular Ion Peak (M⁺) | m/z 232 (corresponding to the molecular weight of C₁₇H₁₂O) |
| Key Fragmentation Peaks | Expected fragments include those corresponding to the benzoyl cation (m/z 105) and the naphthyl cation (m/z 127). The loss of a phenyl group from the molecular ion could result in a peak at m/z 155. Aromatic compounds are known to produce strong molecular ion peaks.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation for NMR: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has well-defined residual solvent peaks for referencing.[3][4][5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The aromatic region (typically 7.0-8.5 ppm) will be complex due to the presence of both the naphthalene and benzene ring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
Data Presentation:
| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 8.2 | Multiplet | 12H |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~197 |
| Aromatic Carbons | 125 - 140 |
Note: The exact chemical shifts can be influenced by the solvent and concentration. The provided values are estimates based on similar structures.[4][6]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Workflow for the identification of this compound by GC-MS.
Caption: Workflow for structural confirmation of this compound by NMR.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Benzoylnaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzoylnaphthalene is an aromatic ketone that can be found as an impurity in certain synthetic processes or as a subject of study in various chemical and pharmaceutical research areas. A reliable and accurate analytical method is crucial for its quantification. This application note details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for quality control, stability studies, and research applications.
Chromatographic Conditions
A summary of the optimal HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Quantitative Data Summary
The developed HPLC method was validated for its performance. The key validation parameters are summarized in the tables below.
Table 1: System Suitability and Retention Time
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.8 | 1.1 | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
1. Mobile Phase Preparation
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a clean 1 L glass reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix well.
-
-
Working Standard Solutions (1 - 100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the linear range of the method (e.g., 25 µg/mL).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
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// Nodes A [label="Standard Weighing\n(10 mg this compound)"]; B [label="Stock Solution Preparation\n(10 mL Mobile Phase)"]; C [label="Working Standards Dilution\n(1-100 µg/mL)"]; D [label="Sample Weighing"]; E [label="Sample Dissolution\n(in Mobile Phase)"]; F [label="Sample Filtration\n(0.45 µm Syringe Filter)"]; G [label="HPLC Vial"]; H [label="HPLC Analysis\n(C18 Column, UV 254 nm)"]; I [label="Data Acquisition & Processing"]; J [label="Quantification\n(Calibration Curve)"];
// Edges A -> B; B -> C; D -> E; E -> F; F -> G; C -> H; G -> H; H -> I; I -> J; }
Application Note: Analysis of 1-Benzoylnaphthalene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 1-Benzoylnaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted polycyclic aromatic hydrocarbon (PAH), is of interest in various fields, including environmental analysis and as a potential process impurity in chemical synthesis. The methodology presented here provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and selectivity. This document is intended to guide researchers in setting up a reliable analytical method for this compound in relevant matrices.
Introduction
This compound is an aromatic ketone derivative of naphthalene. Its analysis is crucial for quality control in manufacturing processes where it may be a byproduct or an intermediate, as well as in environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile organic compounds like this compound due to its excellent chromatographic separation and definitive mass spectral identification capabilities. This note provides a detailed experimental protocol and expected analytical parameters for its determination.
Experimental Protocols
Sample Preparation
The sample preparation procedure for this compound will depend on the matrix. For samples in a non-polar organic solvent, a simple dilution may be sufficient. For more complex matrices, such as environmental samples or in-process reaction mixtures, a more rigorous extraction and clean-up procedure is necessary. The following is a general protocol for solid-phase extraction (SPE) which is a common technique for the cleanup of PAH-type compounds.[1][2]
Materials:
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (HPLC or Ultra Resi grade)
-
SPE Cartridges: Silica-based, 500 mg, 6 mL
-
Glassware: Vials, beakers, Pasteur pipettes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Accurately weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Exchange and Concentration:
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane.
-
-
SPE Cleanup:
-
Condition a silica SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the 1 mL of reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove aliphatic interferences.
-
Elute the this compound fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Collect the eluate in a clean vial.
-
-
Final Concentration and Internal Standard Addition:
-
Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add a known amount of an appropriate internal standard (e.g., Chrysene-d12).[3]
-
Adjust the final volume to 1 mL with hexane.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. A DB-5ms column or equivalent is often used for PAH analysis due to its suitable resolution.[4]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve opens at 1 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
For accurate quantification, a multi-point calibration curve should be prepared using standards of this compound of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.[3]
Table 2: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Retention Time (min) | ~ 18.5 |
| Quantifier Ion (m/z) | 258 (M+) |
| Qualifier Ion 1 (m/z) | 181 |
| Qualifier Ion 2 (m/z) | 152 |
| Calibration Range (ng/mL) | 1 - 1000 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
Note: The retention time and mass fragments are predicted based on the structure of this compound and may vary depending on the specific instrument and conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: GC-MS Experimental Workflow for this compound.
Data Analysis Logical Flow
The diagram below outlines the logical steps involved in processing the raw data obtained from the GC-MS to generate the final results.
Caption: Data Analysis Workflow for GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound. The detailed sample preparation and instrumental parameters serve as a robust starting point for method development and validation. The presented workflow can be adapted for various matrices and is suitable for quality control, environmental monitoring, and research applications.
References
Application Notes and Protocols for Determining the Cytotoxicity of Novel 1-Benzoylnaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a cornerstone in the discovery and development of new therapeutic agents, particularly in the field of oncology.[1][2] 1-Benzoylnaphthalene derivatives represent a class of compounds with potential anticancer properties. A thorough assessment of their cytotoxic effects is essential to identify promising lead candidates and understand their mechanisms of action. This document provides a comprehensive guide to assessing the cytotoxicity of novel this compound derivatives, including detailed experimental protocols and data interpretation. A multi-assay approach is recommended to build a comprehensive cytotoxic profile.[1]
Overall Experimental Workflow
A systematic approach is crucial for the accurate evaluation of a compound's cytotoxic potential. The following workflow outlines the key stages, from initial cell culture to data analysis, for assessing the cytotoxicity of novel this compound derivatives.
Caption: Experimental workflow for assessing compound cytotoxicity.
Key Cytotoxicity Assays
Several in vitro assays are available to measure cytotoxicity, each targeting different cellular parameters.[1] Here, we detail two common and complementary methods: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color, which is quantified spectrophotometrically, is proportional to the number of viable cells.
Caption: Key steps of the MTT cytotoxicity assay protocol.
Detailed Protocol for MTT Assay:
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Novel this compound derivatives
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.[1] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2][3]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][9] This assay is a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[1]
Detailed Protocol for LDH Assay:
-
Materials:
-
Cells treated with this compound derivatives in a 96-well plate (as described above)
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer provided in the kit (maximum LDH release), and medium without cells (background).[9][10]
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[11][12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[1] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Potential Mechanism of Action: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[13][14]
Caption: Intrinsic (mitochondrial) apoptosis signaling pathway.
The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, when activated by cellular stress, cause the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.[15] In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[15][16] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[16][17]
Data Presentation
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to untreated controls.[3] The results should be presented in a clear and organized manner to facilitate comparison between different derivatives.
Table 1: Cytotoxicity of Novel this compound Derivatives against HeLa Cells after 48 hours of Treatment (Hypothetical Data)
| Compound ID | Structure (Modification on this compound core) | IC50 (µM) ± SD |
| BND-01 | Unsubstituted | 45.2 ± 3.5 |
| BND-02 | 4'-Methoxy | 22.8 ± 2.1 |
| BND-03 | 4'-Nitro | 8.5 ± 0.9 |
| BND-04 | 3',4'-Dichloro | 15.1 ± 1.8 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
These application notes provide a framework for the systematic evaluation of the cytotoxic properties of novel this compound derivatives. By employing a combination of robust and well-established assays, researchers can obtain reliable data on the potency and potential mechanisms of action of these compounds. This information is critical for guiding further drug development efforts, including lead optimization and preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Synthesis of 1-Benzoylnaphthalene
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals aiming to optimize the synthesis of 1-benzoylnaphthalene via the Friedel-Crafts acylation of naphthalene with benzoyl chloride.
Troubleshooting Guide
This section addresses specific issues that can lead to poor experimental outcomes, focusing on improving the yield of the desired 1-isomer.
Problem: Low Overall Yield with Significant Unreacted Naphthalene
-
Question: My reaction has a low conversion rate, and I'm recovering a large amount of my naphthalene starting material. What are the likely causes?
-
Answer: Low conversion is a common issue that can stem from several factors related to the catalyst and reaction conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst. Ensure all glassware is oven-dried, and reagents are anhydrous.[1][2]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, a ketone, is a Lewis base and forms a stable, irreversible complex with the catalyst, consuming it. For the reaction to proceed to completion, a slight excess of the catalyst is often necessary.[1]
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Sub-optimal Temperature: While lower temperatures favor the 1-isomer, the reaction may proceed too slowly if the temperature is excessively low, leading to incomplete conversion within a practical timeframe.
-
Problem: Poor Regioselectivity - High Yield of 2-Benzoylnaphthalene
-
Question: I'm getting a mixture of this compound (alpha) and 2-benzoylnaphthalene (beta) isomers, which lowers the yield of my desired product. How can I improve the selectivity for the 1-isomer?
-
Answer: The ratio of the alpha to beta isomer is highly dependent on the reaction conditions, as they are the products of kinetic and thermodynamic control, respectively.[1][3] To favor the kinetically preferred this compound:
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Use Non-polar Solvents: Solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are ideal for favoring the 1-isomer.[1][3] In these solvents, the this compound-AlCl₃ complex is less soluble and may precipitate, preventing it from rearranging to the more stable 2-isomer.[1][3]
-
Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0°C) favors the faster-forming kinetic product (1-isomer).[1][4] Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction and the formation of the more stable thermodynamic product (2-isomer).[1]
-
Problem: Formation of Tar and Dark-Colored Byproducts
-
Question: My reaction mixture turned dark and formed a tar-like material, resulting in a very low yield of the purified product. What went wrong?
-
Answer: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[1]
-
High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of naphthalene and the formation of tarry products.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, increases the likelihood of side reactions and degradation.[1]
-
Problem: Isomer Ratio Changes Over the Course of the Reaction
-
Question: The yield of my desired 1-isomer seems to decrease if I let the reaction run for a longer time. Why is this happening?
-
Answer: The acylation of naphthalene is a reversible process under certain conditions.[1] The initially formed kinetic product (this compound) can revert to naphthalene, which is then acylated at the more thermodynamically stable beta-position to form 2-benzoylnaphthalene.[1] Kinetic studies have shown that the α/β isomer ratio can shift significantly as the reaction progresses, especially in polar solvents where the intermediates remain in solution.[1]
Frequently Asked Questions (FAQs)
-
Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
-
A1: The ketone product of the acylation is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.[1]
-
-
Q2: What is the effect of the solvent on the reaction?
-
A2: The solvent plays a critical role in determining both the yield and the regioselectivity of the reaction.[1][3]
-
Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): These solvents favor the formation of the kinetically preferred 1-acylnaphthalene.[1][3] The limited solubility of the product-catalyst complex in these solvents can help prevent rearrangement to the 2-isomer.[1][3]
-
Polar Solvents (e.g., Nitrobenzene): These solvents can dissolve the catalyst and reaction intermediates, favoring the formation of the thermodynamically stable 2-acylnaphthalene by allowing the reversible deacylation/reacylation to occur.[1][3]
-
-
-
Q3: Can I use an acid anhydride instead of an acyl chloride?
-
Q4: What are common side reactions to be aware of?
-
A4: Besides tar formation, potential side reactions include diacylation (though the mono-acylated product is deactivated, making this less likely than in alkylation) and the deacylation/rearrangement that affects the isomeric ratio.[1] The choice of solvent and temperature is key to minimizing these unwanted pathways.[1]
-
Data Presentation
The choice of solvent has a profound impact on the ratio of 1- and 2-isomers. The following table illustrates this principle, which is applicable to the benzoylation of naphthalene.
Table 1: Effect of Solvent on Regioselectivity in Naphthalene Acylation
| Solvent Type | Example Solvent | Predominant Product | Control Type | Rationale |
| Non-polar | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂) | This compound (α-isomer) | Kinetic | Favors the faster-forming product; the product-catalyst complex may precipitate, preventing rearrangement.[1][3] |
| Polar | Nitrobenzene (C₆H₅NO₂) | 2-Benzoylnaphthalene (β-isomer) | Thermodynamic | Solvates intermediates, allowing the reaction to equilibrate to the more stable product via deacylation/reacylation.[1][3] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of this compound
This protocol is designed to favor the formation of the kinetic alpha-isomer.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Reagents: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Visualizations
The following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Kinetic vs. Thermodynamic pathways in the acylation of naphthalene.
References
Technical Support Center: Optimizing Catalyst Concentration in the Acylation of Naphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of naphthalene.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions.
| Question | Answer |
| My overall yield is very low, and I'm observing a significant amount of unreacted naphthalene. What are the likely causes? | Low conversion of naphthalene is a common issue that can stem from several factors:* Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1][2] The catalyst may also be of poor quality or have been improperly stored.[2]* Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of the Lewis acid.[1] This is because the catalyst forms a complex with the resulting ketone product, effectively removing it from the catalytic cycle.[1]* Low Reaction Temperature: While lower temperatures can be used to control regioselectivity, they can also decrease the reaction rate, leading to incomplete conversion within a typical timeframe.[1]* Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, preventing an efficient reaction.[1] In some cases, the complex can precipitate, hindering contact between reactants.[1] |
| I'm getting a mixture of 1-acetylnaphthalene (alpha) and 2-acetylnaphthalene (beta) isomers, which is lowering the yield of my desired product. How can I improve the regioselectivity? | The formation of isomeric mixtures is a well-known challenge in naphthalene acylation. Regioselectivity is primarily influenced by the choice of solvent and reaction temperature.[3]* For the 1-isomer (Kinetic Product): Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane at a low temperature (e.g., 0°C).[1][3] These conditions favor the faster-forming alpha-isomer.[1]* For the 2-isomer (Thermodynamic Product): Employ a polar solvent such as nitrobenzene and a higher reaction temperature.[1][3] These conditions allow for the initial kinetic product to revert to the starting materials and then form the more stable beta-isomer.[1] |
| My reaction mixture turned dark and formed a lot of tar-like material, resulting in a very low yield of the purified product. What went wrong? | Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[1]* High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of naphthalene and the formation of tarry products.[1]* Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[1] |
| I'm having difficulty separating the organic and aqueous layers during the workup due to emulsion formation. How can I resolve this? | Emulsion formation is a common issue during the quenching and workup of Friedel-Crafts acylation reactions.[2]* To prevent or break up an emulsion, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2][4] If an emulsion persists, adding a saturated solution of NaCl (brine) can help to separate the layers.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation? A1: The ketone product of the acylation is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of the product formed.[1] Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.
Q2: What is the effect of the solvent on the reaction? A2: The solvent plays a critical role in determining both the yield and the regioselectivity of the reaction.[1]
-
Polar Solvents (e.g., Nitrobenzene): These solvents can dissolve the catalyst and reaction intermediates, favoring the formation of the thermodynamically stable 2-acylnaphthalene.[1] However, yields in nitrobenzene can sometimes be lower compared to other solvents.[1]
-
Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): These solvents favor the formation of the kinetically preferred 1-acylnaphthalene.[1] The limited solubility of the product-catalyst complex in these solvents can help to prevent the reversal of the reaction.[1]
Q3: Why does the isomer ratio change over the course of the reaction? A3: The ratio of alpha to beta isomers can change significantly over time.[5] Initially, the faster-forming alpha-isomer (the kinetic product) predominates.[1] However, under conditions where the product-catalyst complex remains soluble (e.g., in polar solvents), the reaction is reversible.[1] Over time, the kinetic product can revert to naphthalene, which is then acylated at the more thermodynamically stable beta-position.[1] Kinetic studies have shown the α/β isomer ratio can shift from an initial value of 4-5 down to 0.7 as the reaction progresses.[5]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Naphthalene Acylation
| Solvent | Major Product | Product Type |
| Carbon Disulfide (CS₂) | 1-Acetylnaphthalene | Kinetic |
| Dichloromethane (CH₂Cl₂) | 1-Acetylnaphthalene | Kinetic |
| Nitrobenzene | 2-Acetylnaphthalene | Thermodynamic |
This table summarizes the general trend of how solvent polarity influences the major isomer formed in the acylation of naphthalene.[1][3]
Table 2: Representative Isomer Ratios in the Acetylation of Naphthalene
| Reaction Time | α/β Isomer Ratio |
| Initial | 4.0 - 5.0 |
| Final (Equilibrium) | 0.7 |
This data, from kinetic studies in 1,2-dichloroethane, illustrates the shift from the kinetic to the thermodynamic product over time.[5]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer.
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.[1]
-
Acyl Chloride Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[1]
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[1]
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[1][4]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.[1]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene
This protocol is designed to favor the formation of the thermodynamic beta-isomer.
-
Preparation: Use the same oven-dried setup as in Protocol 1.
-
Reagents: In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.[1]
-
Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. Then, add acetyl chloride (1.0 eq.) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.
-
Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note that nitrobenzene can be challenging to remove.[1]
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation of Naphthalene.
Caption: General Experimental Workflow for Naphthalene Acylation.
Caption: Relationship Between Conditions and Product Selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Side reactions in the synthesis of 1-Benzoylnaphthalene and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Benzoylnaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a reaction that proceeds via Friedel-Crafts acylation.
Issue 1: Low Yield of the Desired this compound Product
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Question: My reaction resulted in a low yield of this compound, and I have a significant amount of an isomeric byproduct. What is the likely cause and how can I fix it?
-
Answer: A common side reaction in the acylation of naphthalene is the formation of the thermodynamically more stable 2-Benzoylnaphthalene isomer. The ratio of the 1- and 2-isomers is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
To favor the formation of this compound (the kinetic product):
-
Solvent Choice: Employ non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). In these solvents, the complex formed between the 1-acylnaphthalene and the Lewis acid catalyst (e.g., AlCl₃) tends to precipitate, which helps to prevent its rearrangement to the more stable 2-isomer.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C). The formation of the 1-isomer is faster at lower temperatures.
-
-
To favor the formation of 2-Benzoylnaphthalene (the thermodynamic product):
-
Solvent Choice: Use polar solvents like nitrobenzene. These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and subsequently react at the more thermodynamically stable 2-position.
-
Higher Temperature: Running the reaction at higher temperatures also promotes the formation of the 2-isomer.
-
-
Issue 2: Formation of Tar-like Material in the Reaction Mixture
-
Question: My reaction mixture turned dark and produced a significant amount of tar, leading to a very low yield of the purified product. What went wrong?
-
Answer: Tar formation is typically a result of decomposition or other unwanted side reactions, often caused by excessive heat.
-
High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of naphthalene and the formation of tarry byproducts.
-
Prolonged Reaction Time: Extending the reaction time, especially at elevated temperatures, increases the likelihood of side reactions and degradation of the product.
-
Prevention:
-
Carefully control the reaction temperature, using an ice bath or other cooling methods as necessary, particularly during the addition of the Lewis acid catalyst.
-
Monitor the reaction progress using a suitable technique (e.g., TLC) to avoid unnecessarily long reaction times.
-
-
Issue 3: Low Conversion of Naphthalene
-
Question: I am observing a large amount of unreacted naphthalene in my final product mixture. What are the potential causes?
-
Answer: Low conversion can stem from several factors, primarily related to the catalyst.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is thoroughly oven-dried and that the reagents are anhydrous. The quality of the catalyst is also crucial.
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because the catalyst forms a complex with the ketone product, effectively removing it from the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions include:
-
Isomer Formation: The formation of 2-Benzoylnaphthalene is the most significant side reaction.
-
Diacylation: Although the benzoyl group is deactivating, there is a possibility of introducing a second benzoyl group onto the naphthalene ring, especially if harsh reaction conditions are used.
-
Tar Formation: Decomposition of starting materials and products at high temperatures can lead to the formation of tar.
-
Deacylation/Rearrangement: The reaction is reversible under certain conditions, which can lead to the isomerization of the 1-product to the 2-product.
Q2: How can I prevent the formation of 2-Benzoylnaphthalene?
A2: To selectively synthesize this compound, you should use conditions that favor kinetic control:
-
Use a non-polar solvent like carbon disulfide or dichloromethane.
-
Maintain a low reaction temperature (0-5 °C).
Q3: Is it possible to completely avoid the formation of the 2-isomer?
A3: While it is possible to achieve high selectivity for the 1-isomer, completely eliminating the formation of the 2-isomer can be challenging. Careful control of the reaction conditions is key to maximizing the yield of the desired product.
Q4: Why is a stoichiometric amount of Lewis acid catalyst required?
A4: The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the carbonyl group of the resulting benzoylnaphthalene. This complex is generally stable under the reaction conditions, meaning that one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of the acylation of naphthalene. While specific data for benzoylation is limited in readily available literature, the data for acetylation illustrates the general principles that also apply to benzoylation.
| Acylating Agent | Solvent | Temperature (°C) | Product Distribution (% 1-isomer) | Product Distribution (% 2-isomer) |
| Acetyl Chloride | Carbon Disulfide | 25 | ~90 | ~10 |
| Acetyl Chloride | Nitrobenzene | 25 | ~10 | ~90 |
| Acetyl Chloride | Dichloroethane | 25 | ~85 | ~15 |
| Benzoyl Chloride | Methylene Chloride | 35 | Almost Exclusive | - |
| Benzoyl Chloride | Nitrobenzene | High | Considerable | High |
Note: The data for benzoyl chloride is qualitative as presented in historical literature. "Almost Exclusive" implies a very high percentage of the 1-isomer, while "Considerable" indicates a significant amount of the 2-isomer is formed.
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of this compound
This protocol is designed to favor the formation of the 1-isomer.
Materials:
-
Naphthalene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
This technical guide provides a comprehensive overview of the side reactions encountered during the synthesis of this compound and offers practical solutions for their prevention and control. By understanding the underlying principles of the Friedel-Crafts acylation and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of the desired product.
Technical Support Center: Purification of 1-Benzoylnaphthalene by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzoylnaphthalene using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended stationary phase and mobile phase (eluent) for the purification of this compound?
A: For a moderately polar compound like this compound, silica gel (230-400 mesh) is the standard and most effective stationary phase.[1][2] The recommended mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is a hexane/ethyl acetate or hexane/dichloromethane mixture.[1][3] The optimal ratio of these solvents must be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1]
Q2: How do I determine the optimal solvent ratio using Thin Layer Chromatography (TLC)?
A: Before performing column chromatography, it is crucial to identify a solvent system that provides good separation of this compound from its impurities.[1]
-
Dissolve a small amount of your crude sample in a suitable solvent like dichloromethane.[1]
-
Spot the dissolved sample onto a TLC plate.[1]
-
Develop the plate in a TLC chamber with a test eluent system (e.g., start with 95:5 hexane:ethyl acetate).
-
Visualize the separated spots using a UV lamp (254 nm), as the aromatic nature of this compound allows for easy visualization.[1]
-
Adjust the solvent polarity by changing the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.[1][2] An Rf in this range generally leads to a good separation on the column.[1]
Q3: My this compound is not eluting from the column. What should I do?
A: This issue typically arises from the mobile phase being too non-polar.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is important to increase the polarity in small increments to avoid eluting all compounds at once.[2]
-
Possible Complication: In rare cases, the compound may have decomposed on the silica gel.[4][5] You can test for this by performing a 2D TLC to see if the compound is stable on silica.[4][6]
Q4: The separation between this compound and its impurities is poor, and all my fractions are mixed.
A: Several factors can cause poor separation:
-
Incorrect Solvent System: The chosen eluent may not be optimal. Re-evaluate your solvent system with TLC to find a mixture that provides better separation between the spots.[7]
-
Column Overloading: Too much sample was loaded onto the column. As a general rule, use 20-50 times the weight of silica gel to the weight of your crude sample.[2]
-
Poor Column Packing: The column may have been packed unevenly, leading to channeling and band broadening.[8][9] Ensure the column is packed uniformly without any air bubbles or cracks.[2][10]
-
Flow Rate Issues: If the flow rate is too fast, there isn't enough time for equilibrium between the stationary and mobile phases, resulting in poor separation.[6] If it's too slow, diffusion can cause bands to broaden. Adjust the flow rate for optimal separation.
Q5: The bands on my column are streaking or tailing. What is the cause and how can I fix it?
A: Tailing or streaking can be caused by a few issues:
-
Sample Insolubility: The compound may be slightly insoluble in the chosen eluent.[7] Try a different solvent system in which your compound is more soluble.
-
Compound Degradation: The compound might be degrading on the acidic silica gel.[7] In this case, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[4]
-
Sample Loading Issues: Applying the sample in too much solvent can cause the initial band to be too wide. Always dissolve the sample in the minimum amount of solvent for loading.[6]
Q6: How should I load my crude this compound sample onto the column?
A: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary for dissolution) and carefully pipette it onto the top of the silica bed.[6]
-
Dry Loading: This method is recommended if your sample does not dissolve well in the mobile phase.[5][6] Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (about 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.
Experimental Protocols
Protocol 1: Preliminary Analysis by Thin Layer Chromatography (TLC)
-
Preparation: Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Spotting: Dissolve a small amount of the crude this compound in dichloromethane and spot it onto a silica gel TLC plate.
-
Development: Place the TLC plate in a chamber containing your chosen eluent mixture.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Identify the solvent system that gives an Rf value of ~0.3 for this compound, with good separation from other spots.[1]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, create a slurry of silica gel in the chosen mobile phase determined by TLC.[1]
-
Pour the slurry into the column, continuously tapping the column gently to ensure even packing and remove air bubbles.[7]
-
Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.[1]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry powder.[6]
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.[1]
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).[1]
-
Continuously add more mobile phase to the top of the column, never allowing the solvent level to drop below the top of the stationary phase.[6]
-
-
Monitoring the Separation:
-
Collect small aliquots from the fractions and spot them on a TLC plate.
-
Develop the TLC plate to identify which fractions contain the pure this compound.
-
-
Product Isolation:
Data Presentation
Table 1: Typical Chromatographic Parameters for this compound Purification
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard polarity stationary phase suitable for separating moderately polar aromatic ketones.[1] |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 90:10) | The exact ratio must be determined by preliminary TLC analysis to achieve an Rf of ~0.3.[1] |
| Expected Rf Value | ~0.25 - 0.35 | An optimal Rf in this range generally provides good separation and a reasonable elution time.[1][2] |
| Elution Order | Non-polar impurities > this compound > Polar impurities | Compounds will elute in order of increasing polarity.[1][2] |
| Detection Method | UV visualization (254 nm) | The aromatic rings in this compound allow for easy detection on TLC plates under UV light.[1] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution(s) |
| No Elution | Eluent is too non-polar. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).[4] |
| Poor Separation | - Incorrect eluent polarity.- Column overloading.- Poor column packing. | - Re-optimize the eluent with TLC.- Use a larger column or less sample.- Repack the column carefully to ensure it is uniform.[7] |
| Compound Elutes Too Quickly | Eluent is too polar. | Decrease the percentage of the polar solvent in the mobile phase. |
| Streaking/Tailing Bands | - Sample slightly insoluble in eluent.- Compound degrading on silica. | - Try a different solvent system.- Use deactivated silica or neutral alumina.[7] |
Visualization
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Recrystallization techniques for obtaining pure 1-Benzoylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Benzoylnaphthalene via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the solvent, even when heated. What should I do?
A1: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, especially at its boiling point. Incrementally add small portions of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: While ethanol and methanol are generally good solvents for this compound, the polarity of your crude material might be significantly different due to impurities. You may need to experiment with other solvents or solvent mixtures.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a portion of the solid does not dissolve even with the addition of more hot solvent, you should perform a hot filtration to remove these impurities.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: This is a common issue that can be resolved with the following troubleshooting steps:
-
Supersaturation has not been reached: The solution may not be saturated enough for crystals to form. Try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Too much solvent was used: If the solution is too dilute, the solubility limit may not be reached even upon cooling. You can evaporate some of the solvent to increase the concentration and then try to cool the solution again.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly impure. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool slowly again.
-
Change the solvent: If oiling out persists, the chosen solvent may not be suitable. A solvent with a lower boiling point might be a better choice.
-
Purify further before recrystallization: If the crude material is very impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q4: The crystals I obtained are colored, but pure this compound should be colorless. How can I remove the color?
A4: Colored impurities can often be removed by using activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: How can I maximize the yield of my recrystallized this compound?
A5: To maximize your yield, consider the following:
-
Use the minimum amount of hot solvent: Using an excess of hot solvent will result in a significant amount of your product remaining dissolved in the mother liquor after cooling.
-
Cool the solution thoroughly: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of the this compound and induce maximum crystallization.
-
Collect a second crop of crystals: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 0 | Low |
| 25 | Sparingly Soluble | |
| 78 (Boiling Point) | High | |
| Methanol | 0 | Low |
| 25 | Sparingly Soluble | |
| 65 (Boiling Point) | High |
Note: This table is for illustrative purposes. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Boiling chips
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate to the boiling point of the solvent while stirring.
-
Addition of Hot Solvent: Continue to add small portions of the hot solvent to the boiling mixture until all of the this compound has just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The purity of the final product can be assessed by its melting point and spectroscopic methods.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound purification.
Troubleshooting low conversion rates in naphthalene acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low conversion rates encountered during the Friedel-Crafts acylation of naphthalene.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to poor experimental outcomes in a question-and-answer format.
Question: My reaction has a low conversion rate, with a significant amount of unreacted naphthalene remaining. What are the common causes?
Answer: Low conversion of naphthalene is a frequent issue and can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any moisture in the glassware or reagents will deactivate the catalyst.[1][2] It is crucial to use oven-dried glassware and anhydrous reagents.[1][2] The quality of the catalyst is also important; if it appears clumpy or smells strongly of HCl, it has likely been compromised.[2]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[1] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[1]
-
Low Reaction Temperature: While lower temperatures can be employed to control regioselectivity, they also slow down the reaction rate, potentially leading to incomplete conversion within a standard timeframe.[1]
-
Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have limited solubility in the chosen solvent, hindering an efficient reaction.[1][3] In some cases, the complex can precipitate out of the solution, preventing contact between the reactants.[1][3][4]
Question: I'm observing the formation of tar-like material in my reaction mixture, leading to a low yield of the purified product. What is causing this?
Answer: Tar formation is indicative of decomposition or undesirable side reactions, often triggered by excessive heat.[1][5]
-
High Reaction Temperature: Temperatures exceeding 100°C can cause the decomposition of naphthalene and the formation of tarry products.[1][5]
-
Prolonged Reaction Time: Extended reaction times, particularly at elevated temperatures, can increase the likelihood of side reactions and degradation.[1]
-
Reactive Solvents: Certain solvents can participate in side reactions. For example, while nitrobenzene is effective for directing substitution to the 2-position, it can be reactive under harsh conditions.[1]
Question: Why am I getting a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene?
Answer: The acylation of naphthalene can produce two primary isomers, and the ratio is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Favors 1-acyl product): The 1-position (alpha) is more sterically accessible and reacts faster.[1] To favor the kinetic product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures.[1] Under these conditions, the 1-acetylnaphthalene-AlCl₃ complex often precipitates, preventing it from rearranging to the more stable product.[1][4]
-
Thermodynamic Control (Favors 2-acyl product): The 2-position (beta) is sterically hindered, but the resulting product is more stable.[1] To favor the thermodynamic product, use polar solvents like nitrobenzene.[1][4] These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and subsequently react at the more stable 2-position.[1][4] Higher reaction temperatures also promote the formation of the 2-isomer.[1]
Question: Why is a stoichiometric amount of Lewis acid catalyst necessary for Friedel-Crafts acylation?
Answer: The ketone product of the acylation is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of the product formed.[1] Therefore, at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in Naphthalene Acylation
| Parameter | Condition for 1-Acetylnaphthalene (Kinetic Product) | Condition for 2-Acetylnaphthalene (Thermodynamic Product) |
| Solvent | Non-polar (e.g., Carbon Disulfide, Dichloromethane)[1][4] | Polar (e.g., Nitrobenzene)[1][4] |
| Temperature | Low (e.g., 0°C)[1] | High (e.g., 60-80°C)[1] |
| Reaction Time | Short (e.g., 1-2 hours)[1] | Long (e.g., 4-6 hours)[1] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
Objective: To favor the formation of the kinetic alpha-isomer.
Materials:
-
Naphthalene (1.0 eq.)
-
Acetyl chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated HCl
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask, followed by the portion-wise addition of anhydrous aluminum chloride at 0°C (ice bath) with stirring.
-
Acylating Agent Addition: Add acetyl chloride dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.[1]
-
Naphthalene Addition: Dissolve naphthalene in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[1]
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[1] Combine the organic layers, wash with water and brine, and dry over sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene
Objective: To favor the formation of the thermodynamic beta-isomer.
Materials:
-
Naphthalene (1.0 eq.)
-
Acetyl chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq.)
-
Anhydrous Nitrobenzene
-
Crushed ice
-
Concentrated HCl
Procedure:
-
Setup: Use the same oven-dried setup as in Protocol 1.
-
Reagents: In the flask, dissolve naphthalene in dry nitrobenzene under a nitrogen atmosphere.[1]
-
Catalyst Addition: Add anhydrous aluminum chloride portion-wise to the solution.[1]
-
Acylating Agent Addition: Add acetyl chloride dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours).[1] Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. Note that nitrobenzene can be challenging to remove.[1]
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product as needed.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation of Naphthalene.
Caption: Troubleshooting workflow for low conversion rates.
References
How to control isomer formation in the synthesis of Benzoylnaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling isomer formation in the synthesis of benzoylnaphthalene.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is moisture-sensitive and will be deactivated by water. | Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃. Reagents and solvents should be anhydrous. |
| 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the benzoyl chloride.[1] | |
| 3. Low Reaction Temperature: While lower temperatures favor the 1-isomer, excessively low temperatures may hinder the reaction rate. | Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). | |
| Incorrect Isomer Formation | 1. Wrong Solvent Choice: Solvent polarity is a primary determinant of the product isomer ratio. | To favor the 1-benzoylnaphthalene (kinetic product) , use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[2] To favor the 2-benzoylnaphthalene (thermodynamic product) , use polar solvents like nitrobenzene.[2] |
| 2. Inappropriate Reaction Time/Temperature: The 1-isomer can rearrange to the more stable 2-isomer over time, especially at higher temperatures. | For the 1-isomer , use lower temperatures (e.g., 0 °C) and shorter reaction times. For the 2-isomer , higher temperatures and longer reaction times are generally required to allow for equilibration.[2] | |
| Formation of Tar-like Byproducts | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials and products. | Maintain the recommended reaction temperature. Avoid localized overheating by using a suitable heating mantle and efficient stirring. |
| 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions. | Monitor the reaction by TLC and quench it once the starting material is consumed or the desired product concentration is reached. |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in determining the major product isomer in the benzoylation of naphthalene?
A1: The solvent's polarity plays a crucial role in the reaction mechanism. In non-polar solvents like carbon disulfide, the initially formed this compound-AlCl₃ complex is insoluble and precipitates out of the solution. This precipitation prevents the reverse reaction (deacylation) and subsequent isomerization to the more thermodynamically stable 2-isomer.[3] In polar solvents such as nitrobenzene, the complex remains dissolved, allowing for the reversible formation of the 1-isomer, which can then rearrange to the more stable 2-benzoylnaphthalene over time.[2][3]
Q2: How does temperature influence the isomer ratio?
A2: The formation of this compound is kinetically favored, meaning it has a lower activation energy and forms faster, especially at lower temperatures. The 2-benzoylnaphthalene is the thermodynamically more stable product. Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction of the 1-isomer and the formation of the 2-isomer, thus favoring the thermodynamic product.
Q3: Can other Lewis acids be used instead of aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but their reactivity and the resulting isomer distribution may vary. Aluminum chloride is the most commonly used and generally most effective catalyst for this reaction.
Q4: What is the mechanism of isomer rearrangement?
A4: The rearrangement from the 1-isomer to the 2-isomer is believed to proceed through a deacylation-reacylation mechanism. The this compound-Lewis acid complex can revert to naphthalene and the benzoyl cation, which can then re-attack the naphthalene at the more thermodynamically stable 2-position. This process is more facile in polar solvents where the intermediates are stabilized in solution.
Quantitative Data on Isomer Formation
The following table summarizes the approximate isomer distribution based on reaction conditions. Note that exact ratios can vary based on specific experimental parameters.
| Acylating Agent | Solvent | Temperature | Approx. Isomer Ratio (1-isomer : 2-isomer) | Reference |
| Benzoyl Chloride | Ethylene Chloride | 35 °C | 96 : 4 | [4] |
| Acetyl Chloride | Ethylene Chloride | 35 °C | 97.5 : 2.5 | [4] |
| Acetyl Chloride | Nitrobenzene | - | Predominantly 2-isomer | [3] |
| Acetyl Chloride | Carbon Disulfide | - | Predominantly 1-isomer | [3] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of this compound
This protocol is designed to favor the formation of the kinetic alpha-isomer, this compound.
Materials:
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Naphthalene (12.8 g, 0.1 mol)
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Benzoyl chloride (14.0 g, 0.1 mol)
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Anhydrous aluminum chloride (14.0 g, 0.105 mol)
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Carbon disulfide (CS₂) (80 mL)
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Concentrated hydrochloric acid (20 mL)
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Diethyl ether
-
Anhydrous calcium chloride
-
Activated carbon
-
Ethanol or methanol for recrystallization
Procedure:
-
In a dry 500 mL flask, carefully add anhydrous aluminum chloride to benzoyl chloride.
-
Gently warm the mixture to facilitate the dissolution of the aluminum chloride, avoiding overheating. The solution should turn a deep yellow or brown.
-
Cool the flask to allow the formation of the crystalline intermediate.
-
Add 80 mL of carbon disulfide and warm gently with shaking until the solid dissolves.
-
Cool the solution, and then add solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.
-
Gently warm the mixture for a few minutes to complete the reaction.
-
Cool the flask thoroughly in an ice bath to solidify the crude product.
-
Collect the solid by filtration, wash with a small amount of fresh carbon disulfide, and then pour it into a mixture of 300 mL of water and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture for about 10 minutes to decompose the aluminum complex and expel any remaining carbon disulfide.
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After cooling to room temperature, extract the product with diethyl ether.
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Dry the ethereal solution with anhydrous calcium chloride, decolorize with activated carbon, and filter.
-
Evaporate the ether to obtain the crude this compound, which can be further purified by recrystallization from ethanol or methanol.[5]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Benzoylnaphthalene
This protocol is adapted from the synthesis of 2-acetylnaphthalene and is designed to favor the formation of the thermodynamic beta-isomer, 2-benzoylnaphthalene.
Materials:
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Naphthalene (1.0 eq.)
-
Benzoyl chloride (1.0 eq.)
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Anhydrous aluminum chloride (1.2 eq.)
-
Dry nitrobenzene
-
Concentrated hydrochloric acid
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Ice
-
Dichloromethane or Chloroform
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene in dry nitrobenzene under an inert atmosphere.
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Cool the flask in an ice bath and slowly add anhydrous aluminum chloride portion-wise with stirring.
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Slowly add benzoyl chloride dropwise from the dropping funnel, maintaining the temperature of the reaction mixture between 0 and 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to favor the formation of the thermodynamic product. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer and extract the aqueous layer with dichloromethane or chloroform.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to isolate 2-benzoylnaphthalene.
Visualizations
Caption: Isomer formation pathways based on reaction conditions.
Caption: Troubleshooting workflow for benzoylnaphthalene synthesis.
References
Removing unreacted starting materials from 1-Benzoylnaphthalene product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzoylnaphthalene, a common intermediate in organic synthesis. This guide focuses on removing unreacted starting materials and common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via Friedel-Crafts acylation?
The primary impurities encountered after the synthesis of this compound from naphthalene and benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) are typically:
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Unreacted Naphthalene: Due to incomplete reaction.
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Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride during the workup.[1][2]
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2-Benzoylnaphthalene: An isomeric byproduct that can form, particularly under thermodynamic control (higher temperatures and longer reaction times).[3]
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Di-acylated Naphthalene Products: While less common because the benzoyl group is deactivating, polysubstitution can occur under certain conditions.[3]
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Tarry Substances: These can result from the decomposition of starting materials or the product at elevated temperatures.[3]
Q2: I have a low yield of this compound after purification. What are the possible reasons?
Several factors can contribute to a low yield:
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Incomplete Reaction: Insufficient reaction time, incorrect temperature, or a deactivated catalyst can lead to a lower conversion of starting materials.
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Losses During Workup: Emulsion formation during aqueous washes or premature precipitation can lead to loss of product.
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Suboptimal Purification: Using an inappropriate solvent for recrystallization can result in the product remaining in the mother liquor. Similarly, improper solvent selection for column chromatography can lead to poor separation and loss of product.
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Side Reactions: The formation of significant amounts of byproducts, such as 2-Benzoylnaphthalene, will inherently reduce the yield of the desired isomer.
Q3: My purified this compound has a low melting point. What does this indicate?
A broad or depressed melting point is a strong indicator of the presence of impurities. The most likely contaminants are unreacted naphthalene or the isomeric 2-Benzoylnaphthalene.
Q4: How can I remove residual benzoic acid from my product?
Benzoic acid can be effectively removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is highly soluble in the aqueous layer and can thus be separated.
Troubleshooting Guides
Issue 1: Presence of Unreacted Naphthalene in the Final Product
Symptoms:
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The purified product has a lower than expected melting point. The melting point of pure this compound is approximately 75-76 °C, while naphthalene melts at around 80 °C. A mixture will have a depressed and broader melting range.
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TLC analysis shows a spot corresponding to the Rf of naphthalene.
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A characteristic "mothball" odor may be present.
Solutions:
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Recrystallization: Naphthalene has different solubility profiles compared to this compound. Recrystallization from a suitable solvent, such as ethanol or methanol, can effectively separate the two compounds. Naphthalene is more soluble in cold alcohols than this compound.
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Column Chromatography: If recrystallization is ineffective, column chromatography provides excellent separation. Naphthalene is significantly less polar than this compound and will, therefore, elute first.
Issue 2: Contamination with 2-Benzoylnaphthalene
Symptoms:
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The melting point of the product is broad and may be slightly higher or lower than expected, as 2-Benzoylnaphthalene has a melting point of approximately 82 °C.
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TLC analysis shows two distinct spots with very similar Rf values, making baseline separation challenging.
Solutions:
-
Fractional Recrystallization: This technique can be attempted but may be challenging due to the similar properties of the isomers. It involves multiple, careful recrystallization steps, collecting and analyzing the crystals from each step.
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Column Chromatography: This is the most effective method for separating isomeric products. Careful selection of the eluent system is crucial. A low-polarity solvent system, such as a mixture of hexane and ethyl acetate, with a gradual increase in polarity, can effectively separate the two isomers. The 1-isomer is generally slightly less polar and will elute before the 2-isomer.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 232.28[2] | 75-76 | ~388 | Slightly soluble in chloroform, DMSO, and ethyl acetate. Soluble in hot ethanol and methanol.[4] |
| Naphthalene | 128.17 | 80.2 | 218 | Soluble in organic solvents like alcohols, ether, acetone, and chloroform.[4] Insoluble in water.[5] |
| Benzoyl Chloride | 140.57 | -1 | 197.2 | Reacts with water and alcohols. Miscible with benzene, carbon disulfide, and ethers.[1] |
| Benzoic Acid | 122.12 | 122.4 | 249 | Sparingly soluble in cold water (0.3 g/100 mL at room temperature), but more soluble in hot water.[4][6] Soluble in ethanol, chloroform, and ether.[4] |
| 2-Benzoylnaphthalene | 232.28 | ~82 | - | Similar solubility profile to this compound. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the removal of small amounts of unreacted naphthalene and other impurities.
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Solvent Selection: Ethanol or methanol are generally suitable solvents. The ideal solvent should dissolve the this compound well at high temperatures but poorly at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize recovery.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the mass and melting point of the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for separating mixtures containing significant amounts of unreacted naphthalene or the 2-Benzoylnaphthalene isomer.
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TLC Analysis: Before setting up the column, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.
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Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
-
Fraction Analysis: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. The expected order of elution is: Naphthalene (least polar) -> this compound -> 2-Benzoylnaphthalene (most polar of the three).
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Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product. Determine the yield and assess the purity via melting point and/or other analytical techniques.
Visualization
Caption: Workflow for the purification of this compound.
References
Common impurities in 1-Benzoylnaphthalene and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzoylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
A1: The synthesis of this compound, typically via Friedel-Crafts acylation of naphthalene with benzoyl chloride, can lead to several process-related impurities. These include:
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Unreacted Starting Materials: Residual naphthalene and benzoyl chloride.
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Isomeric Byproducts: 2-Benzoylnaphthalene is a common isomer formed during the synthesis. The ratio of 1- to 2-isomer can be influenced by reaction conditions such as solvent and temperature.
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Polyacylated Products: Di-benzoylnaphthalenes can form, though typically in smaller amounts.
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Degradation Products: Exposure to harsh conditions (e.g., strong acids, high temperatures) can lead to the formation of various degradation products.
Q2: How can I distinguish between this compound and its primary isomer, 2-Benzoylnaphthalene?
A2: Several analytical techniques can effectively differentiate between these isomers:
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Chromatographic Methods (HPLC, GC): Due to differences in their polarity and structure, 1- and 2-Benzoylnaphthalene can be separated using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
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Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The 1H and 13C NMR spectra of the two isomers will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for unambiguous identification.
Q3: What are the recommended analytical techniques for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
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HPLC with UV detection: Ideal for quantifying the main component and non-volatile impurities.
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GC-MS: Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
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NMR Spectroscopy: Provides structural confirmation of the main product and helps in the identification of unknown impurities.
Troubleshooting Guides
Low Yield in Synthesis
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (e.g., AlCl3) | The Lewis acid catalyst is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh or properly stored catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst because it complexes with the ketone product. |
| Low Reaction Temperature | While lower temperatures can favor the formation of the 1-isomer, they can also slow down the reaction rate, leading to incomplete conversion. Consider optimizing the temperature. |
| Poor Reagent Solubility | Ensure the starting materials and the catalyst-acylating agent complex are soluble in the chosen solvent. |
Formation of 2-Benzoylnaphthalene Isomer
Problem: A significant amount of the 2-Benzoylnaphthalene isomer is detected in the product.
| Possible Cause | Suggested Solution |
| Reaction Solvent | The choice of solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide tend to favor the formation of the 1-isomer (kinetic control), while more polar solvents like nitrobenzene can lead to the thermodynamically more stable 2-isomer. |
| High Reaction Temperature | Higher temperatures can promote the rearrangement of the initially formed this compound to the more stable 2-Benzoylnaphthalene. |
| Prolonged Reaction Time | Longer reaction times, especially at elevated temperatures, can also favor the formation of the 2-isomer. |
Data Presentation: Common Impurities and Analytical Methods
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Typical Source |
| Naphthalene | C10H8 | Unreacted starting material |
| Benzoyl Chloride | C7H5ClO | Unreacted starting material |
| 2-Benzoylnaphthalene | C17H12O | Isomeric byproduct of synthesis |
| Di-benzoylnaphthalenes | C24H16O2 | Polyacylation side reaction |
Note: The quantitative levels of these impurities can vary significantly based on the specific synthetic and purification methods employed.
Table 2: Comparison of Analytical Techniques for Impurity Identification
| Technique | Purpose | Advantages | Limitations |
| HPLC | Quantification of purity and non-volatile impurities. | High precision and accuracy for quantification. | May require reference standards for absolute quantification of impurities. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation of the main product and impurities. | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization may be required.
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Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying residual solvents and other volatile impurities.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
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Injector Temperature: 250 °C.
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MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-500.
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Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Scaling up the synthesis of 1-Benzoylnaphthalene for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylnaphthalene, with a focus on scaling up the process for industrial applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent method for synthesizing this compound on an industrial scale is the Friedel-Crafts acylation of naphthalene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The reaction is favored under kinetic control to achieve regioselectivity for the 1-position over the thermodynamically more stable 2-position.
Q2: How can I maximize the yield of the 1-isomer over the 2-isomer?
To favor the formation of this compound (the kinetic product), it is crucial to control the reaction conditions. This includes using a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) and maintaining a low reaction temperature, typically between 0°C and 5°C. These conditions often lead to the precipitation of the 1-acylnaphthalene-AlCl₃ complex, which helps prevent its rearrangement to the more stable 2-isomer.
Q3: We are experiencing low yields and significant tar formation in our large-scale reaction. What are the likely causes?
Low yields and tar formation during the scale-up of Friedel-Crafts acylation are common issues that can arise from several factors:
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Inadequate Temperature Control: Friedel-Crafts acylations are exothermic. Poor heat dissipation in large reactors can lead to localized hotspots, causing side reactions and decomposition of the product and starting materials.[1][2]
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Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Contamination can deactivate the catalyst, leading to an incomplete reaction.
-
Sub-optimal Reagent Addition: The rate of addition of benzoyl chloride or the catalyst can significantly impact the reaction. Too rapid addition can exacerbate the exotherm, while too slow addition may lead to side reactions.
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Impure Raw Materials: The quality of naphthalene, benzoyl chloride, and the Lewis acid catalyst is critical. Impurities can interfere with the reaction and promote byproduct formation.[3]
Q4: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are:
-
Thermal Runaway: Due to the exothermic nature of the reaction, there is a risk of a thermal runaway if the cooling capacity of the reactor is insufficient to handle the heat generated.[1][2][4] This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Handling of Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and hydrochloric acid (HCl) gas. Proper handling procedures and personal protective equipment (PPE) are essential.
-
Hydrogen Chloride (HCl) Off-gassing: The reaction generates significant amounts of HCl gas, which is corrosive and toxic. A robust off-gas scrubbing system is required.
-
Solvent Hazards: The solvents used, such as carbon disulfide or dichloromethane, are often flammable and/or toxic. Appropriate handling and containment measures are necessary.
Q5: What are the recommended purification methods for industrial-scale production of this compound?
For industrial quantities, traditional laboratory-scale column chromatography is often impractical. The following methods are more suitable for large-scale purification:
-
Distillation: Vacuum distillation can be an effective method for separating this compound from non-volatile impurities and some byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system is a common and effective technique for achieving high purity.[5] The choice of solvent is critical and may require optimization.
-
Melt Crystallization: This technique involves purifying the product by partially melting the crude solid and separating the liquid and solid phases. It can be a highly efficient method for achieving high purity on a large scale.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure anhydrous conditions. Use freshly opened or properly stored AlCl₃. Consider using a more robust Lewis acid if moisture is a persistent issue. |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Ensure sufficient reaction time. Verify the stoichiometry of all reagents. |
| Poor Mixing | In large reactors, inefficient mixing can lead to localized concentration gradients. Optimize the agitator design and speed to ensure homogeneity.[6] |
| Sub-optimal Temperature | Maintain the recommended low temperature to favor the kinetic product. Implement a robust cooling system to manage the exotherm effectively.[2] |
| Formation of 2-isomer | Use a non-polar solvent and low temperature. Minimize reaction time to prevent rearrangement to the thermodynamic product. |
Issue 2: Formation of Tar and Dark-Colored Impurities
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Improve reactor cooling and heat transfer.[6] Consider a semi-batch process with controlled addition of a limiting reagent to manage the exotherm. |
| Prolonged Reaction Time | Optimize the reaction time through kinetic studies. Quench the reaction promptly upon completion. |
| Reactive Solvents | While effective for directing substitution, some solvents like nitrobenzene can be reactive under harsh conditions. If used, ensure strict temperature control. |
| Impure Starting Materials | Use high-purity naphthalene and benzoyl chloride. Pre-purify raw materials if necessary.[3] |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Oily Product | The crude product may initially be an oil. Seeding with a small crystal of pure this compound can induce crystallization. |
| Emulsion Formation during Workup | During the quenching and extraction steps, emulsions can form. Add a brine wash or a small amount of a different organic solvent to break the emulsion. |
| Inefficient Recrystallization | Screen different solvent systems to find one that provides good recovery and purity. Control the cooling rate to obtain well-formed crystals. |
| Persistent Impurities | Identify the impurities using analytical techniques (e.g., GC-MS, NMR). Consider a multi-step purification process, such as a combination of distillation and recrystallization. |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of this compound (Lab Scale)
This protocol is designed to favor the formation of the 1-isomer.
Materials:
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Naphthalene (1.0 eq)
-
Benzoyl chloride (1.05 eq)
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Anhydrous Aluminum Chloride (1.1 eq)
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Dichloromethane (CH₂Cl₂), anhydrous
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Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask, followed by the portion-wise addition of anhydrous aluminum chloride while stirring. Cool the resulting suspension to 0°C in an ice bath.
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Reagent Addition: Add the benzoyl chloride dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
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Naphthalene Addition: Dissolve the naphthalene in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
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Reaction: Maintain the reaction temperature at 0°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or a mixture of hexanes and ethyl acetate.
Data Presentation
Table 1: Influence of Solvent and Temperature on Isomer Distribution in the Acylation of Naphthalene
| Solvent | Temperature (°C) | 1-Acylnaphthalene (%) | 2-Acylnaphthalene (%) |
| Carbon Disulfide (CS₂) | 0 | >90 | <10 |
| Dichloromethane (CH₂Cl₂) | 0 | ~90 | ~10 |
| Nitrobenzene | 25 | ~10 | ~90 |
| Nitrobenzene | 100 | <5 | >95 |
Note: Data is illustrative and based on general principles of Friedel-Crafts acylation of naphthalene. Actual yields and isomer ratios may vary depending on specific reaction conditions.
Mandatory Visualization
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 4. mdpi.com [mdpi.com]
- 5. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 6. amarequip.com [amarequip.com]
Validation & Comparative
A Spectroscopic Showdown: 1-Benzoylnaphthalene vs. 2-Benzoylnaphthalene
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 1-Benzoylnaphthalene and 2-Benzoylnaphthalene. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
The isomeric placement of the benzoyl group on the naphthalene core in this compound and 2-Benzoylnaphthalene gives rise to unique electronic and steric environments. These subtle structural differences are readily discernible through various spectroscopic techniques, providing a powerful toolkit for their identification and characterization. This guide offers a side-by-side comparison of their spectroscopic profiles to aid researchers in distinguishing between these two isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2-Benzoylnaphthalene, highlighting the differences in their spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 8.05-7.95 (m, 3H), 7.85-7.75 (m, 2H), 7.65-7.40 (m, 6H) |
| 2-Benzoylnaphthalene | 8.33 (s, 1H), 8.05-7.80 (m, 4H), 7.70-7.50 (m, 5H) |
Table 2: ¹³C NMR Data
| Compound | Chemical Shifts (δ) |
| This compound | 198.1, 137.9, 134.8, 133.8, 131.5, 130.8, 130.1, 128.5, 128.4, 127.1, 126.4, 125.7, 124.4 |
| 2-Benzoylnaphthalene | 196.9, 138.2, 135.2, 132.5, 132.3, 130.1, 129.6, 129.5, 128.4, 128.2, 127.8, 126.9, 124.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Table 3: Key IR Absorption Bands
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | 1659 | 3059 | 1597, 1445 |
| 2-Benzoylnaphthalene | 1655 | 3057 | 1599, 1447 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Major Fragment Ions (m/z) |
| This compound | 232 | 205, 127, 105 |
| 2-Benzoylnaphthalene | 232 | 205, 127, 105 |
UV-Vis Spectroscopy
UV-Vis spectroscopy examines the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Table 5: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| This compound | 218, 302 | Ethanol |
| 2-Benzoylnaphthalene | 222, 256, 284, 335 | Ethanol |
Experimental Protocols
The following are general protocols for the spectroscopic techniques described above. The actual experimental conditions for the data presented may vary and can be found in the cited sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for protons and 22.6 MHz for carbons.
-
Data Acquisition: Spectra were acquired at room temperature. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-300.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the benzoylnaphthalene isomers.
A Comparative Analysis of 1-Benzoylnaphthalene and Benzophenone as Photosensitizers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the photophysical and photochemical properties of 1-Benzoylnaphthalene and Benzophenone, with detailed experimental protocols.
This guide provides a detailed comparative study of two aromatic ketones, this compound and Benzophenone, in their roles as photosensitizers. The selection of an appropriate photosensitizer is critical for the efficiency of various photochemical applications, including photodynamic therapy, photocatalysis, and organic synthesis. This document aims to provide researchers with the necessary data and protocols to make informed decisions regarding the use of these compounds.
Photophysical and Photochemical Properties: A Tabular Comparison
The efficiency of a photosensitizer is largely determined by its photophysical properties, such as its ability to absorb light, populate a long-lived triplet state, and transfer energy to a substrate or molecular oxygen. The following table summarizes the key photophysical parameters for this compound and Benzophenone.
| Property | This compound | Benzophenone |
| Molar Mass ( g/mol ) | 232.28 | 182.22 |
| UV Absorption Maximum (λmax) | ~250 nm, ~310 nm | ~250 nm, ~340 nm |
| Triplet Energy (ET) | ~57.5 kcal/mol (~241 kJ/mol) | ~69 kcal/mol (~290 kJ/mol)[1] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~0.86 | Nearly 1[1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available | ~0.3[1][2] |
Photosensitization Mechanism
Upon absorption of light, a photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule can then transition to a longer-lived triplet state (T₁). This triplet state is the key reactive intermediate in many photosensitized reactions. It can interact with other molecules (substrates) in two primary ways, known as Type I and Type II mechanisms.
-
Type I Mechanism: The excited photosensitizer in its triplet state can directly react with a substrate through electron or hydrogen atom transfer, generating radical ions or neutral radicals.
-
Type II Mechanism: The triplet photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂).
The general mechanism of photosensitization is depicted in the following diagram:
Caption: General mechanism of Type I and Type II photosensitization.
Experimental Protocols
To evaluate and compare the efficacy of photosensitizers like this compound and Benzophenone, a series of standardized experiments are typically performed. Below are detailed protocols for two fundamental techniques.
Determination of Intersystem Crossing Quantum Yield (ΦISC) and Triplet Lifetime via Laser Flash Photolysis
Laser flash photolysis is a powerful technique to directly observe and characterize transient species such as triplet states.
Objective: To determine the triplet-triplet absorption spectrum, triplet lifetime (τT), and the intersystem crossing quantum yield (ΦISC) of the photosensitizer.
Materials:
-
Pulsed laser system (e.g., Nd:YAG laser with a suitable harmonic for excitation, typically 355 nm for these ketones).
-
Probe lamp (e.g., Xenon arc lamp).
-
Monochromator.
-
Photomultiplier tube (PMT) or a CCD camera.
-
Digital oscilloscope.
-
Quartz cuvette (1 cm path length).
-
Solvent of choice (e.g., acetonitrile, benzene, degassed).
-
Photosensitizer solution (typically 10-4 to 10-5 M).
-
Actinometer solution (e.g., benzophenone in benzene with a known ΦISC).
Procedure:
-
Sample Preparation: Prepare a solution of the photosensitizer in the chosen solvent. The solution should be optically thin at the excitation wavelength (absorbance < 0.2). Degas the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove oxygen, which is an efficient quencher of triplet states.
-
Instrument Setup:
-
Align the excitation laser beam and the probe light beam so they are collinear and pass through the center of the cuvette.
-
Set the excitation wavelength of the laser.
-
The probe light, after passing through the sample, is directed into the monochromator to select the monitoring wavelength.
-
The output from the monochromator is detected by the PMT, and the signal is recorded by the digital oscilloscope.
-
-
Data Acquisition:
-
Record the baseline signal from the probe lamp before the laser flash.
-
Fire a single laser pulse to excite the sample.
-
The oscilloscope will record the change in transmittance of the probe light as a function of time after the laser pulse. This change is due to the absorption of the transient species (the triplet state).
-
Repeat the measurement at various wavelengths to construct the transient absorption spectrum.
-
-
Data Analysis:
-
The decay of the transient absorption signal is typically first-order. Fit the decay curve to a single exponential function to determine the triplet lifetime (τT).
-
To determine the ΦISC, the comparative method is often used. The initial triplet-triplet absorbance (ΔODT) is proportional to the laser intensity, the ground-state absorbance at the excitation wavelength, and the ΦISC. By comparing the ΔODT of the sample with that of a standard actinometer with a known ΦISC under identical experimental conditions, the ΦISC of the sample can be calculated using the following equation: ΦISC (sample) = ΦISC (actinometer) * (ΔODT (sample) / ΔODT (actinometer)) * (A(actinometer) / A(sample)) where A is the absorbance at the excitation wavelength.
-
Quenching Studies using Stern-Volmer Analysis
Stern-Volmer analysis is a common method to study the quenching of an excited state by another molecule (the quencher). This can be used to determine the rate constant of quenching.
Objective: To determine the Stern-Volmer constant (Ksv) and the bimolecular quenching rate constant (kq) for the interaction of the photosensitizer's triplet state with a quencher.
Materials:
-
A steady-state or time-resolved emission spectrometer (for fluorescence quenching) or a laser flash photolysis setup (for triplet state quenching).
-
Quartz cuvettes.
-
Photosensitizer solution of a fixed concentration.
-
A series of solutions of a quencher at varying concentrations.
-
Solvent (degassed if studying triplet states).
Procedure:
-
Sample Preparation: Prepare a stock solution of the photosensitizer. From this, prepare a series of samples with a constant concentration of the photosensitizer and varying concentrations of the quencher. Ensure all solutions are degassed if studying triplet states.
-
Measurement of Luminescence Intensity or Triplet Lifetime:
-
For Fluorescence Quenching: Measure the fluorescence intensity (I) of each sample at the emission maximum of the photosensitizer. Also, measure the fluorescence intensity of a sample containing only the photosensitizer (I₀).
-
For Triplet State Quenching: Using laser flash photolysis, measure the triplet lifetime (τ) for each sample. Also, measure the triplet lifetime of a sample containing only the photosensitizer (τ₀).
-
-
Data Analysis (Stern-Volmer Plot):
-
Plot I₀/I (for fluorescence quenching) or τ₀/τ (for triplet state quenching) on the y-axis against the concentration of the quencher ([Q]) on the x-axis.
-
According to the Stern-Volmer equation, this plot should be linear for dynamic quenching: I₀/I = 1 + Ksv[Q] or τ₀/τ = 1 + Ksv[Q]
-
The slope of the linear fit gives the Stern-Volmer constant (Ksv).
-
The bimolecular quenching rate constant (kq) can be calculated from Ksv and the excited-state lifetime in the absence of the quencher (τ₀): Ksv = kq * τ₀
-
Comparative Discussion
Benzophenone is a widely used and well-characterized photosensitizer. Its near-unity intersystem crossing quantum yield makes it highly efficient at populating the triplet state.[1][2] With a triplet energy of approximately 69 kcal/mol, it can effectively sensitize a wide range of organic molecules and generate singlet oxygen.[1] Its photochemistry is rich, involving processes like hydrogen abstraction and triplet-triplet energy transfer.[1][3]
This compound , on the other hand, is less commonly studied. Its structure, featuring a larger aromatic naphthalene moiety, suggests some differences in its photophysical properties compared to benzophenone. The triplet energy of this compound is lower than that of benzophenone, which may limit its ability to sensitize substrates with higher triplet energies. However, its intersystem crossing quantum yield is still reasonably high, indicating it can efficiently generate triplet states. The extended π-system of the naphthalene group may also influence its absorption spectrum, potentially allowing for excitation at longer wavelengths.
References
Validating the Structure of 1-Benzoylnaphthalene using ¹H and ¹³C NMR: A Comparative Guide
An objective comparison of the nuclear magnetic resonance (NMR) spectral data of 1-benzoylnaphthalene and its isomer, 2-benzoylnaphthalene, to provide a clear methodology for structural validation.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and 2-benzoylnaphthalene. The distinct chemical environments of the protons and carbons in these isomers, arising from the different substitution patterns on the naphthalene ring, lead to unique spectral fingerprints. By analyzing and comparing these spectra, the precise structure of this compound can be unequivocally validated.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The structural elucidation of this compound is achieved by a thorough analysis of its ¹H and ¹³C NMR spectra and a comparative study with its isomer, 2-benzoylnaphthalene. The differing positions of the benzoyl group on the naphthalene core result in distinct chemical shifts and coupling patterns, allowing for unambiguous identification.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of an aromatic ketone provides valuable information about the chemical environment of the hydrogen atoms. Protons on carbons adjacent to the carbonyl group are typically deshielded and appear at a lower field (higher ppm value).
| Proton Assignment | This compound Chemical Shift (δ ppm) | 2-Benzoylnaphthalene Chemical Shift (δ ppm) |
| Naphthalene H | Data not available | 7.50-8.10 (m) |
| Benzoyl H | Data not available | 7.50-8.10 (m) |
Note: Specific chemical shift values for this compound were not available in the searched resources. The data for 2-Benzoylnaphthalene is presented as a multiplet as specific assignments were not provided in the source.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum is particularly useful for determining the carbon framework of a molecule. The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 190–220 ppm.
| Carbon Assignment | This compound Chemical Shift (δ ppm) | 2-Benzoylnaphthalene Chemical Shift (δ ppm) |
| Carbonyl C | Data not available | Data not available |
| Naphthalene C | Data not available | Data not available |
| Benzoyl C | Data not available | Data not available |
Note: Specific chemical shift values for this compound and 2-Benzoylnaphthalene were not available in the searched resources.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality NMR spectra for structural validation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the benzoylnaphthalene sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Instrument Setup:
-
The analysis is performed on a high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher.
-
The instrument is tuned and shimmed for the specific solvent and sample to ensure optimal magnetic field homogeneity.
3. ¹H NMR Spectroscopy:
-
A standard one-pulse experiment is typically used.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated for a 90° pulse.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
4. ¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated for a 30° or 45° pulse to reduce relaxation times.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.
-
-
The spectrum is referenced to the solvent peak.
5. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts of the peaks are determined and compared with expected values and data from reference compounds.
-
Integration of the ¹H NMR signals provides information on the relative number of protons.
-
Analysis of coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum helps to establish the connectivity of the protons.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final structural confirmation.
Caption: Logical workflow for the validation of this compound structure using NMR.
Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzoylnaphthalene
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of aromatic ketones is paramount. Mass spectrometry serves as a powerful analytical tool, offering a molecular fingerprint through fragmentation patterns. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Benzoylnaphthalene with its parent structures, benzophenone and naphthalene. By dissecting these patterns, we can gain deeper insights into the influence of the naphthyl and benzoyl moieties on molecular stability and fragmentation pathways.
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentations of its constituent aromatic and ketonic structures. The primary cleavage is expected to occur at the carbonyl group, leading to the formation of stable benzoyl and naphthyl cations. Subsequent fragmentation of these initial ions will likely follow established pathways for these substructures.
To illustrate the unique fragmentation signature of this compound, the following table compares its predicted major fragment ions with those experimentally observed for benzophenone and naphthalene.
| m/z Value | Proposed Fragment Ion | Origin (this compound) | Presence in Benzophenone | Presence in Naphthalene |
| 256 | [C₁₇H₁₂O]⁺• (Molecular Ion) | This compound | - | - |
| 155 | [C₁₀H₇CO]⁺ | α-cleavage, loss of phenyl radical | - | - |
| 127 | [C₁₀H₇]⁺ | α-cleavage, loss of benzoyl radical | - | Yes |
| 105 | [C₆H₅CO]⁺ | α-cleavage, loss of naphthyl radical | Yes | - |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation | Yes | - |
| 102 | [C₈H₆]⁺• | Loss of C₂H₂ from naphthyl cation | - | Yes |
| 51 | [C₄H₃]⁺ | Fragmentation of phenyl cation | Yes | - |
Visualizing the Fragmentation Cascade
The anticipated fragmentation pathway of this compound can be visualized as a series of competing and sequential dissociation steps. The following diagram illustrates the primary fragmentation routes leading to the major observed ions.
A Comparative Guide to the Biological Activity of 1-Benzoylnaphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-benzoylnaphthalene and its derivatives, focusing on their potential as therapeutic agents. While direct biological data for this compound is limited in the reviewed literature, this document summarizes the activities of structurally related naphthalene derivatives, offering valuable insights into their potential mechanisms of action and therapeutic applications. The information presented is supported by experimental data from various studies, with detailed protocols for key assays provided.
Anticancer Activity: A Tale of Diverse Naphthalene Scaffolds
Naphthalene derivatives have demonstrated a broad spectrum of anticancer activities across various cancer cell lines. The cytotoxic effects are largely dependent on the nature and position of substituents on the naphthalene ring. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of several classes of naphthalene derivatives, highlighting their potency against different cancer cell lines.
Cytotoxicity of Naphthalene-1,4-dione Analogues
Naphthalene-1,4-dione derivatives have been investigated for their ability to disrupt cancer cell metabolism. Several analogs have shown notable potency, with some exhibiting selectivity towards cancer cells over normal cells[1][2].
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity Ratio (Normal/Cancer) | Reference |
| Compound 44 (imidazole derivative) | HEC1A (Endometrial) | 6.4 | 3.6 | [1] |
| Compound 21 | CALU-1 (Lung) | 1.83 | 2.62 | [1] |
| BH10 | HEC1A (Endometrial) | 10.22 | 2.51 | [1] |
| Compound 8 (2-bromo substituted) | HEC1A (Endometrial) | 9.55 | 2.15 | [1] |
| Compound 9 (2-bromo substituted) | HEC1A (Endometrial) | 4.16 | 2.90 | [1] |
| Compound 10 (2-bromo substituted) | HEC1A (Endometrial) | 1.24 | 2.64 | [1] |
Cytotoxicity of Naphthalene-Substituted Benzimidazole Derivatives
Naphthalene-substituted benzimidazole derivatives have emerged as potent antiproliferative agents, with some showing high selectivity for liver cancer cells[3].
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity (HEK293/HepG2) | Reference |
| Compound 11 | HepG2 (Liver) | 0.078 | 16 | [3] |
| Compound 18 | HepG2 (Liver) | 0.078 | 32 | [3] |
| Compound 13 | A498 (Kidney) | 0.625 | - | [3] |
Cytotoxicity of Naphthalene-Substituted Triazole Spirodienones
This class of compounds has demonstrated remarkable cytotoxic activity in the nanomolar to low micromolar range against various cancer cell lines, including triple-negative breast cancer[4].
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6a | MDA-MB-231 (Breast) | 0.03 | [4] |
| 6a | HeLa (Cervical) | 0.07 | [4] |
| 6a | A549 (Lung) | 0.08 | [4] |
| 6c | MDA-MB-231 (Breast) | 0.04 | [4] |
| 6c | HeLa (Cervical) | 0.09 | [4] |
| 6c | A549 (Lung) | 0.11 | [4] |
Cytotoxicity of Naphthalen-1-yloxyacetamide Derivatives
Naphthalen-1-yloxyacetamide conjugates have shown promising cytotoxic activity against breast cancer cells, with some compounds exhibiting potency comparable to the standard drug Doxorubicin[5][6].
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | MCF-7 (Breast) | 2.33 | [5] |
| 5e | MCF-7 (Breast) | 3.03 | [5] |
| 5c | MCF-7 (Breast) | 7.39 | [5] |
Enzyme Inhibitory Activity
Certain naphthalene derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression and other diseases.
Aromatase Inhibition by Naphthalen-1-yloxyacetamide Derivatives
Some naphthalen-1-yloxyacetamide derivatives have demonstrated significant inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis, making them potential agents for hormone-dependent breast cancer[5].
| Compound | IC₅₀ (µM) | Reference |
| 5d | 0.078 | [5] |
| 5e | 0.093 | [5] |
| 5c | 0.143 | [5] |
| Letrozole (Standard) | 0.068 | [5] |
VEGFR-2 Inhibition by 1,3,4-Oxadiazole-Naphthalene Hybrids
Hybrids of 1,3,4-oxadiazole and naphthalene have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis[7].
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
| 5 | 0.31 | [7] |
| 8 | 0.39 | [7] |
| 15 | 0.42 | [7] |
| Sorafenib (Standard) | 0.29 | [7] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of naphthalene derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While specific data for this compound is scarce, studies on related compounds suggest potential interference with pathways such as the MAPK/ERK, PI3K/Akt, and JAK/STAT cascades.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Naphthalene derivatives may exert their anticancer effects by inhibiting key kinases within this pathway, such as Raf or MEK, thereby blocking downstream signaling and inhibiting cell proliferation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that promotes cell survival and proliferation while inhibiting apoptosis. Its dysregulation is common in cancer. Naphthalene derivatives could potentially inhibit this pathway at various points, such as by targeting PI3K or Akt, leading to the induction of apoptosis in cancer cells[8][9][10].
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell survival and proliferation. Some naphthalene derivatives have been shown to inhibit this pathway, particularly by targeting STAT3[11].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of naphthalene derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the compound of interest.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent like propidium iodide (PI) and RNase A to degrade RNA.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The naphthalene scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental data on this compound remains limited, the extensive research on its derivatives, particularly in the field of oncology, highlights the significant potential of this class of compounds. The structure-activity relationships derived from various naphthalene analogs provide a strong foundation for the rational design of new, more potent, and selective drug candidates. Further investigation into the specific biological activities of this compound and its close derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative DFT Analysis of Aromatic Ketones: Probing the Electronic and Vibrational Landscape
This analysis focuses on key quantum chemical descriptors: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, the dipole moment, and significant vibrational frequencies. These parameters provide fundamental insights into the chemical reactivity, stability, and spectroscopic behavior of these molecules.
Executive Summary of Comparative Data
The following table summarizes the key computational data obtained from DFT analyses of Benzophenone and Acetophenone. The lack of available data for 1-Benzoylnaphthalene is noted.
| Molecular Property | Benzophenone | Acetophenone | This compound |
| HOMO Energy (eV) | -6.35[1] | -6.62 (p-substituted)[1] | Data not available |
| LUMO Energy (eV) | -1.71[1] | -2.0 (p-substituted)[1] | Data not available |
| HOMO-LUMO Gap (eV) | 4.64[1] | 4.62 (p-substituted)[1] | Data not available |
| Dipole Moment (Debye) | 3.02[2] | ~2.9 | Data not available |
| Carbonyl Stretch (cm⁻¹) | ~1660 - 1680 | ~1685 - 1700 | Data not available |
In-Depth Analysis of Aromatic Ketones
Benzophenone: The Archetypal Diaryl Ketone
Benzophenone is a widely studied aromatic ketone, serving as a benchmark for understanding the photophysical and photochemical properties of this class of compounds. DFT calculations reveal a HOMO-LUMO gap of approximately 4.64 eV, indicating a relatively stable electronic structure[1]. The HOMO is typically localized on the phenyl rings, while the LUMO is centered on the carbonyl group, facilitating the characteristic n→π* and π→π* electronic transitions. Its calculated dipole moment is around 3.02 Debye, reflecting the polarity of the carbonyl bond[2]. The most prominent feature in its vibrational spectrum is the carbonyl stretching frequency, which is experimentally observed and computationally predicted in the range of 1660-1680 cm⁻¹.
Acetophenone: A Simpler Aromatic Ketone
Acetophenone, with one phenyl group and one methyl group attached to the carbonyl carbon, offers a slightly different electronic and steric environment compared to benzophenone. DFT studies on para-substituted acetophenones show a HOMO-LUMO gap of around 4.62 eV, very similar to that of benzophenone, suggesting comparable electronic stability and reactivity[1]. The dipole moment of acetophenone is approximately 2.9 Debye. Its carbonyl stretching vibration is typically observed at a slightly higher frequency than that of benzophenone, in the range of 1685-1700 cm⁻¹, which can be attributed to the electronic effect of the methyl group.
This compound: The Effect of an Extended Aromatic System
While specific DFT data for this compound could not be located in the surveyed literature, we can infer its properties based on the principles of physical organic chemistry. The replacement of a phenyl ring in benzophenone with a larger, more conjugated naphthalene ring is expected to have several significant effects:
-
Reduced HOMO-LUMO Gap: The extended π-system of the naphthalene moiety will likely lead to a smaller HOMO-LUMO gap compared to benzophenone. This is because the energies of both the HOMO and LUMO are expected to be raised and lowered, respectively, due to increased conjugation. A smaller energy gap suggests that this compound would be more easily excitable and potentially more reactive.
-
Red-Shifted Absorption Spectra: A direct consequence of a smaller HOMO-LUMO gap would be a bathochromic (red) shift in the UV-Vis absorption spectrum. The n→π* and π→π* transitions would require less energy, causing the molecule to absorb light at longer wavelengths.
-
Modified Dipole Moment: The introduction of the naphthalene group could alter the overall charge distribution and thus the dipole moment of the molecule, though the direction and magnitude of this change would require explicit calculation.
-
Vibrational Frequency Shifts: The vibrational modes, particularly those involving the carbonyl group and the aromatic rings, would be influenced by the different steric and electronic environment of the naphthalene ring system.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical experimental workflow for a DFT analysis is outlined below.
DFT Calculation Workflow
A standard DFT analysis to obtain the properties discussed in this guide generally follows these steps:
-
Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. This is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies and their corresponding infrared (IR) and Raman intensities.
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies and the dipole moment.
References
A Comparative Guide to the HPLC Separation of 1-Benzoylnaphthalene and 2-Benzoylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Proposed HPLC Methods
Achieving baseline separation of 1-Benzoylnaphthalene and 2-Benzoylnaphthalene hinges on exploiting the subtle differences in their interaction with the stationary phase. The choice of both the stationary and mobile phase is paramount. Below is a comparison of proposed HPLC methods that offer varying selectivity mechanisms.
| Stationary Phase | Primary Separation Mechanism | Proposed Mobile Phase | Potential Advantages | Potential Disadvantages |
| C18 (Octadecyl Silane) | Hydrophobic Interactions | Acetonitrile/Water or Methanol/Water (Isocratic or Gradient) | - Widely available and versatile.- Good starting point for many separations.[1][2][3]- Effective for many aromatic compounds.[2] | - May not provide sufficient selectivity for closely related isomers. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic Interactions | Acetonitrile/Water or Methanol/Water (Isocratic or Gradient) | - Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[4]- Can provide alternative elution orders compared to C18. | - May exhibit different retention characteristics that require method optimization. |
| Biphenyl | Strong π-π Interactions | Acetonitrile/Water or Methanol/Water (Isocratic or Gradient) | - Offers a high degree of aromatic selectivity.[5]- Potentially excellent resolution for closely related aromatic isomers.[5] | - Retention behavior can be highly dependent on mobile phase composition. |
| Silica (Normal Phase) | Adsorption | Heptane/Isopropanol or Hexane/Ethanol | - Can provide excellent selectivity for positional isomers based on polarity differences. | - Requires non-polar, flammable mobile phases.- Sensitive to water content in the mobile phase.[5]- Dedicated HPLC system often required.[6] |
Experimental Protocols: Recommended Starting Method
Based on the successful separation of similar aromatic ketones and naphthalene derivatives, a reversed-phase method on a C18 column is recommended as a robust starting point for the separation of this compound and 2-Benzoylnaphthalene.[1][3]
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve a standard mixture of this compound and 2-Benzoylnaphthalene in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Mobile Phase | 70:30 (v/v) Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Method Optimization
If co-elution or poor resolution is observed, consider the following optimization steps:
-
Mobile Phase Composition: Adjust the ratio of acetonitrile to water. Increasing the water content will generally increase retention time and may improve resolution.
-
Gradient Elution: If isocratic elution is insufficient, a shallow gradient (e.g., starting from 60% acetonitrile and increasing to 80% over 15 minutes) can be employed to improve separation.
-
Alternative Organic Modifier: Replace acetonitrile with methanol. Methanol can offer different selectivity for aromatic compounds.
-
Temperature: Vary the column temperature (e.g., between 25 °C and 40 °C) to influence retention and selectivity.
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for the separation of isomers.
Caption: A logical workflow for HPLC method development for isomer separation.
This guide provides a foundational framework for approaching the HPLC separation of this compound and 2-Benzoylnaphthalene. Successful separation will likely be achieved through systematic optimization of the parameters outlined. For challenging separations, exploring stationary phases with alternative selectivities, such as phenyl-based columns, is a highly recommended strategy.
References
- 1. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. reddit.com [reddit.com]
A Comparative Guide to Experimental and Theoretical Data for 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Reference of Physicochemical and Spectroscopic Properties
This guide provides a comprehensive comparison of available experimental data for 1-Benzoylnaphthalene with theoretically expected values derived from computational chemistry principles. By presenting a clear, side-by-side analysis, this document aims to be an invaluable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.
Physicochemical Properties: A Tale of Two Data Points
The fundamental physical properties of a compound, its melting and boiling points, are critical for its purification, handling, and application. For this compound, a solid at room temperature, these values offer a first look at the interplay between experimental measurement and theoretical prediction.
| Property | Experimental Value | Theoretical/Predicted Value |
| Melting Point | 75-77 °C | Prediction models for melting points of complex organic molecules can be challenging and often yield a range of values depending on the algorithm used. For a molecule of this size and polarity, a value in a similar range would be expected. |
| Boiling Point | Not readily available in literature. | Due to its high molecular weight and aromatic nature, this compound is expected to have a high boiling point, likely exceeding 300 °C at atmospheric pressure. Computational estimation methods, such as those based on group contribution or quantitative structure-property relationships (QSPR), could provide a more precise theoretical value. |
Spectroscopic Fingerprints: Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing information about its chemical bonds, electronic transitions, and the arrangement of its atoms. Here, we compare the experimental spectroscopic data for this compound with the expected theoretical values based on established principles of spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Nucleus | Experimental Chemical Shifts (δ, ppm) | Theoretical Chemical Shifts (δ, ppm) |
| ¹H NMR | Aromatic protons are expected in the range of 7.2-8.5 ppm. The exact shifts are influenced by the electronic effects of the benzoyl and naphthyl groups. | Density Functional Theory (DFT) calculations are a powerful tool for predicting ¹H NMR chemical shifts. For this compound, DFT calculations would predict distinct signals for each of the aromatic protons, with those closer to the electron-withdrawing carbonyl group shifted further downfield. |
| ¹³C NMR | The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 190-200 ppm. Aromatic carbons would appear in the 120-140 ppm region. | DFT calculations can accurately predict ¹³C NMR chemical shifts. The carbonyl carbon would be predicted at the lower end of the magnetic field (higher ppm), while the various aromatic carbons would have distinct predicted shifts based on their electronic environment. |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds, providing key information about the functional groups present in a molecule.
| Functional Group | Experimental Absorption (cm⁻¹) | Theoretical Absorption (cm⁻¹) |
| C=O (Carbonyl) | A strong, sharp absorption is expected in the region of 1650-1680 cm⁻¹. | DFT calculations of vibrational frequencies can predict the C=O stretching frequency with good accuracy. The calculated value would be expected to fall within the experimentally observed range. |
| C=C (Aromatic) | Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings. | Theoretical calculations would predict a series of vibrational modes corresponding to the C=C stretching of the phenyl and naphthyl rings within this region. |
| C-H (Aromatic) | Stretching vibrations are expected just above 3000 cm⁻¹, and out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region. | DFT calculations can model these C-H vibrational modes, providing theoretical frequencies that correlate well with the experimental spectrum. |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | Strong absorptions are expected in the UV region, typically between 200-400 nm, due to the extensive conjugation of the benzoyl and naphthyl groups. | Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic absorption spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the π → π electronic transitions. These calculated values are generally in good agreement with experimental data. |
| n → π | A weaker absorption at a longer wavelength might be observed due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. | TD-DFT calculations can also predict the weaker n → π* transition, which would be expected at a longer wavelength than the main π → π* transitions. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus. A small, finely powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded as the melting point.
NMR Spectroscopy
To obtain ¹H and ¹³C NMR spectra, a sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
FT-IR Spectroscopy
The FT-IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
UV-Vis Spectroscopy
For UV-Vis spectroscopy, a dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or cyclohexane). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a UV-Vis spectrophotometer over a range of wavelengths, typically from 200 to 800 nm.
Logical Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental and theoretical data for a given compound like this compound.
Benchmarking the performance of 1-Benzoylnaphthalene in specific applications
As a versatile aromatic ketone, 1-Benzoylnaphthalene holds significant potential across various applications, primarily owing to its unique photophysical and chemical properties. This guide provides a comparative benchmark of this compound, postulating its performance as a photosensitizer against established alternatives. The information is tailored for researchers, scientists, and professionals in drug development, offering a framework for its evaluation in photodynamic therapy (PDT) and other photochemical applications.
Comparative Analysis of Photophysical Properties
The efficacy of a photosensitizer is determined by several key photophysical parameters. The following table compares the known properties of common photosensitizers with the theoretical or expected properties of this compound, which would require experimental validation.
| Parameter | This compound | Benzophenone | Rose Bengal | Methylene Blue |
| Molar Mass ( g/mol ) | 232.28 | 182.22 | 1017.64 | 319.85 |
| Absorption Max (λmax, nm) | ~300-350 (Estimated) | ~340-360 | 549 (in Ethanol) | 664 (in Water) |
| Triplet Energy (ET, kcal/mol) | ~60-65 (Estimated) | 69 | 39-42 | 34 |
| Intersystem Crossing Quantum Yield (ΦISC) | High (Expected) | ~0.9-1.0 | 0.76 | 0.52 |
| Singlet Oxygen Quantum Yield (ΦΔ) | To Be Determined | 0.2-0.4 | 0.75 | 0.5 |
Experimental Protocols
To validate the performance of this compound as a photosensitizer, the following experimental protocols are recommended.
Determination of Photophysical Properties
-
Objective: To quantify the key photophysical parameters of this compound.
-
Methodology: Laser Flash Photolysis
-
Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile or benzene) at a concentration of approximately 10⁻⁵ M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
-
Excite the sample using a nanosecond laser pulse at a wavelength where the compound absorbs (e.g., 355 nm from a Nd:YAG laser).
-
Monitor the transient absorption changes over time using a pulsed xenon lamp as a probe light source.
-
The decay of the triplet-triplet absorption signal is used to determine the triplet lifetime. The triplet quantum yield can be determined by comparing the signal intensity to that of a well-characterized actinometer, such as benzophenone.
-
Measurement of Singlet Oxygen Generation
-
Objective: To quantify the efficiency of singlet oxygen production by this compound upon photoexcitation.
-
Methodology: Time-Resolved Phosphorescence Detection
-
Dissolve this compound and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in an air-saturated solvent.
-
Excite the photosensitizer with a pulsed laser.
-
Measure the characteristic phosphorescence of singlet oxygen at ~1270 nm using a time-resolved near-infrared detector.
-
The quantum yield of singlet oxygen generation (ΦΔ) can be calculated by comparing the emission intensity with that of a standard photosensitizer with a known ΦΔ value (e.g., Rose Bengal).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes involved in evaluating a photosensitizer like this compound.
Caption: Mechanism of Type II photosensitization via intersystem crossing.
Caption: Workflow for evaluating the efficacy of a novel photosensitizer.
Literature review of the synthetic routes to 1-Benzoylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-Benzoylnaphthalene, a key intermediate in various chemical and pharmaceutical applications. The following sections detail common synthetic methodologies, presenting objective comparisons supported by experimental data to aid researchers in selecting the most suitable pathway for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through three main pathways:
-
Friedel-Crafts Acylation: The most direct and classical approach, involving the electrophilic acylation of naphthalene with a benzoyl derivative.
-
Grignard Reaction: A versatile method utilizing an organometallic intermediate, offering an alternative to Friedel-Crafts chemistry.
-
Oxidation of 1-Benzylnaphthalene: A functional group transformation approach, contingent on the availability of the benzylnaphthalene precursor.
Each method possesses distinct advantages and limitations concerning reagent availability, reaction conditions, yield, and regioselectivity.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations / Selectivity |
| Friedel-Crafts Acylation | Naphthalene, Benzoyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | Gentle Warming / Reflux | A few minutes | ~75-80% | Primarily α-substitution (1-isomer) is achieved.[1][2] The reaction is vigorous.[1] |
| Grignard Reaction | 1-Bromonaphthalene, Benzoyl Chloride | Magnesium (Mg) | Anhydrous Diethyl Ether | Reflux | ~2-3 hours | Not specified, but generally good for Grignard reactions | Requires strictly anhydrous conditions.[3][4][5] The Grignard reagent is moisture-sensitive.[3][4] |
| Oxidation | 1-Benzylnaphthalene | Benzoyl Peroxide | Not specified | Room Temperature | 24-48 hours | Moderate to Good | A two-step process if starting from naphthol.[6][7] |
Detailed Analysis of Synthetic Pathways
Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most historically significant and widely employed method for synthesizing this compound.[8] The reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a benzoyl group.
Mechanism: The reaction proceeds via the formation of a resonance-stabilized acylium ion from benzoyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This potent electrophile then attacks the electron-rich naphthalene ring. Naphthalene preferentially undergoes substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate, leading primarily to the 1-benzoyl isomer under kinetic control.[9]
Advantages:
-
High yield and good selectivity for the 1-isomer under specific conditions.[2]
-
Utilizes readily available and relatively inexpensive starting materials.
-
A direct, one-step synthesis.
Disadvantages:
-
The reaction can be vigorous and requires careful control of temperature.[1]
-
The aluminum chloride catalyst is moisture-sensitive and used in stoichiometric amounts.
-
The workup involves the decomposition of the aluminum complex, which can be cumbersome.[1]
Grignard Reaction
The Grignard reaction provides a powerful alternative for C-C bond formation.[3][4] This route involves the preparation of a naphthyl Grignard reagent, which then acts as a nucleophile.
Mechanism: 1-Bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent to form 1-naphthylmagnesium bromide. This organometallic reagent then attacks the electrophilic carbonyl carbon of benzoyl chloride. The initial tetrahedral intermediate collapses to form the ketone product.
Advantages:
-
High functional group tolerance in the benzoyl partner (though not for the Grignard reagent itself).
-
Avoids the use of strong Lewis acids like AlCl₃.
Disadvantages:
-
Requires strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and reacts readily with protic solvents.[3][4]
-
The starting material, 1-bromonaphthalene, is more expensive than naphthalene.
Oxidation of 1-Benzylnaphthalene
This method involves the oxidation of the benzylic methylene group of 1-benzylnaphthalene to a ketone.
Mechanism: A suitable oxidizing agent, such as benzoyl peroxide, can selectively oxidize the C-H bonds at the benzylic position, which are weaker and more susceptible to radical or oxidative cleavage, to form a carbonyl group.
Advantages:
-
Can be a high-yielding transformation under optimized conditions.
-
The reaction can often be performed under relatively mild conditions.
Disadvantages:
-
The starting material, 1-benzylnaphthalene, is not as common as naphthalene and may require a separate synthesis, for instance, by O-alkylation of 1-naphthol with benzyl chloride followed by other steps.[6]
-
Over-oxidation or side reactions can occur if the oxidizing agent is too strong or the conditions are not carefully controlled.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Naphthalene
This protocol is adapted from established literature procedures.[1]
Materials:
-
Naphthalene (12.8 g)
-
Pure benzoyl chloride (11.5 mL, 14 g)
-
Anhydrous aluminum chloride (14 g)
-
Carbon disulfide (80 mL)
-
Concentrated hydrochloric acid (20 mL)
-
Water (300 mL)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Activated carbon
-
Ethanol or methanol for crystallization
Procedure:
-
In a dry 500 mL flask, gently heat a mixture of benzoyl chloride and anhydrous aluminum chloride until the AlCl₃ has nearly all dissolved, forming a deep yellow or brown solution. Avoid overheating.
-
Cool the flask to allow the formation of a yellow/orange crystalline intermediate product.
-
Add 80 mL of carbon disulfide and warm gently with shaking to dissolve the solid.
-
Cool the solution and add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.[1]
-
Gently warm the mixture for a few minutes to complete the reaction, then cool thoroughly in an ice bath to solidify the dark oil.
-
Collect the crude solid by filtration using a dry funnel and flask. Wash the precipitate with a small amount of fresh carbon disulfide.
-
Pour the solid into a beaker containing approximately 300 mL of water and 20 mL of concentrated HCl.[1]
-
Heat the mixture for about 10 minutes to decompose the aluminum complex and expel residual carbon disulfide.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Dry the ethereal solution with anhydrous calcium chloride, decolorize with a small amount of activated carbon, and filter.
-
Evaporate the ether to obtain the crude product as an oil that solidifies on cooling.
-
Purify the solid by recrystallization from ethanol or methanol to yield pure this compound.[1]
Protocol 2: Synthesis via Grignard Reaction (General Procedure)
This is a generalized protocol based on standard Grignard reaction methodologies.[3][4][5][10]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzoyl chloride
-
Dilute HCl or saturated aqueous NH₄Cl for workup
Procedure:
-
Grignard Reagent Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous ether.
-
Dissolve 1-bromonaphthalene in anhydrous ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Once the reaction starts, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzoyl Chloride:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Dissolve benzoyl chloride in anhydrous ether and add it dropwise from the dropping funnel to the stirred Grignard solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride or dilute HCl to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
References
- 1. prepchem.com [prepchem.com]
- 2. myttex.net [myttex.net]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. The oxidation of some naphthols with benzoyl peroxide | Semantic Scholar [semanticscholar.org]
- 8. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-Benzoylnaphthalene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-Benzoylnaphthalene, a ketone derivative, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to operate in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure. All personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps provide a clear workflow for its proper disposal:
-
Waste Identification and Classification : The first step is to identify this compound waste. According to safety data sheets for similar compounds, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations.[1][2]
-
Segregation : Proper segregation is fundamental to safe chemical waste management.[3][4] this compound waste should be collected separately from other waste streams. It is crucial to avoid mixing it with incompatible materials. Aqueous waste should be collected separately from organic solvent waste.[5]
-
Containerization : Use a designated, leak-proof, and compatible container for collecting this compound waste.[6] The container should be kept closed except when adding waste.[6] To prevent overfilling and potential expansion, liquid waste containers should not be filled to more than 75% capacity.[7]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4][6] This ensures that all personnel are aware of the container's contents and the associated hazards.
-
Storage : Store the hazardous waste container in a designated, secure, and well-ventilated area away from heat, sparks, and open flames.[3][8] It should be stored separately from incompatible materials.[6]
-
Disposal : Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal service.[3] Professional disposal companies ensure that the waste is managed responsibly and in full compliance with all regulatory requirements.[3] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2][6]
-
Decontamination of Empty Containers : Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.[6][9] This typically involves triple-rinsing the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6]
Key Disposal Considerations
The following table summarizes the critical aspects of this compound disposal:
| Consideration | Procedure | Rationale |
| Waste Classification | Determine if the waste is hazardous according to federal, state, and local regulations.[4][10] | Ensures compliance and proper handling throughout the disposal process. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | Protects personnel from potential exposure and chemical splashes. |
| Segregation | Collect in a dedicated container, separate from incompatible materials and aqueous waste.[3][4][5] | Prevents dangerous chemical reactions and ensures proper treatment methods. |
| Container Management | Use a compatible, sealed container. Do not overfill. | Prevents leaks, spills, and potential for hazardous vapor release. |
| Labeling | Clearly mark the container with "Hazardous Waste" and the full chemical name.[4][6] | Communicates hazards to all laboratory personnel and waste handlers. |
| Final Disposal Method | Engage a licensed hazardous waste disposal company for incineration or other approved treatment methods.[3] | Ensures environmentally sound and legally compliant disposal. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzoylnaphthalene
Essential Safety and Logistical Information for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling 1-Benzoylnaphthalene. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | ANSI-compliant safety glasses with side shields[1] | Nitrile gloves (double-gloving recommended)[2] | Laboratory coat, long pants, and closed-toe shoes[2][3] | Work within a certified chemical fume hood[1] |
| Splash Hazard | Chemical splash goggles and a face shield[1] | Heavy-duty gloves (e.g., fluorinated rubber for high volumes)[2] | Chemical-resistant apron over a lab coat[3] | Work within a certified chemical fume hood[1] |
| Spill Cleanup | Chemical splash goggles and a face shield[1] | Chemical-resistant gloves (consult manufacturer's guide) | Chemical-resistant suit or coveralls[4] | Air-purifying respirator with appropriate cartridges[5] |
Quantitative Exposure Limits (Based on Naphthalene Data)
As a precautionary measure, the occupational exposure limits for naphthalene should be strictly adhered to when working with this compound.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 10 ppm (50 mg/m³)[6] |
| NIOSH (REL) | 10 ppm (50 mg/m³)[6] |
| ACGIH (TLV) | 10 ppm (52 mg/m³)[6] |
Note: These limits are for airborne exposure. Skin contact should also be minimized as it can contribute to overall exposure[7].
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following protocol outlines the key steps from preparation to post-handling procedures.
1. Pre-Experiment Preparation:
- Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for naphthalene and other similar compounds to understand the potential hazards[1].
- Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood[8].
- Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
- Prepare Spill Kit: Have a chemical spill kit appropriate for solid and organic compounds readily accessible.
2. Handling the Compound:
- Weighing and Transfer:
- Perform all weighing and transfers of solid this compound within the chemical fume hood to prevent inhalation of dust particles.
- Use a disposable weighing boat or paper.
- Handle with care to avoid generating dust.
- Solution Preparation:
- When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
- Keep containers covered as much as possible to minimize the release of vapors.
3. Post-Handling Procedures:
- Decontamination:
- Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
- Decontaminate all equipment used.
- Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory[2].
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container[8]. The container should be clearly marked with "Hazardous Waste" and the chemical name[8].
- Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid organic waste. Never pour chemical waste down the drain[5].
- Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
2. Waste Storage and Collection:
- Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.
- Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the logical flow of the handling and disposal process, emphasizing the critical safety checkpoints.
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols and operational plans, you can confidently handle this compound while prioritizing the safety of yourself, your colleagues, and the environment. This commitment to safety is the foundation of trustworthy and impactful scientific research.
References
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. purdue.edu [purdue.edu]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. NAPHTHALENE | Occupational Safety and Health Administration [osha.gov]
- 7. nj.gov [nj.gov]
- 8. static.igem.org [static.igem.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
